Boc-D-Lys(Z)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55878-47-2 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-D-Lys(Z)-OH chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-D-Lys(Z)-OH
For research scientists and professionals in drug development, the precise construction of peptide sequences is fundamental to innovation. The choice of protected amino acid building blocks is a critical determinant of a synthesis campaign's success. Among these, N-α-(tert-butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-D-lysine , commonly abbreviated as This compound , stands as a cornerstone for the incorporation of D-lysine residues via the Boc/Z orthogonal protection strategy.
The strategic inclusion of D-amino acids, such as D-lysine, is a well-established method for enhancing the proteolytic stability of peptide-based therapeutics, thereby extending their in-vivo half-life and improving their pharmacological profiles.[1] This guide offers a comprehensive exploration of the chemical properties, reactivity, and field-proven applications of this compound, providing the causal insights necessary for its effective utilization in solid-phase peptide synthesis (SPPS).
Core Physicochemical Properties
This compound is a white to off-white crystalline powder. Its core identity is defined by a D-configured lysine backbone protected at the α-amino group by an acid-labile tert-butoxycarbonyl (Boc) group and at the ε-amino group by a benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions.[2][3] This dual protection is central to its function in controlled, stepwise peptide synthesis.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 55878-47-2 | [4][5][6] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [4][6] |
| Molecular Weight | 380.44 - 380.5 g/mol | [4][6][7] |
| Appearance | White to almost white powder or crystals | |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [8] |
| Storage Temperature | 2-8°C is common; -20°C for long-term storage | |
| Purity (Typical) | ≥98% (TLC/HPLC) |
The Orthogonal Protection Strategy: Boc vs. Z
The utility of this compound is rooted in the principle of orthogonal protection , where different protecting groups on the same molecule can be selectively removed under distinct chemical conditions without affecting the others.[9][10] This allows for precise control over which reactive site is exposed for subsequent bond formation.
-
The Nα-Boc Group : This group shields the α-amino function, preventing its participation in peptide bond formation until desired. Its key characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), a condition routinely used for its removal in each cycle of Boc-based SPPS.[11][12] It is, however, stable to the basic and nucleophilic conditions sometimes used in other synthetic strategies.[12]
-
The Nε-Z (Cbz) Group : Protecting the side-chain ε-amino group of lysine is crucial to prevent the formation of branched peptides where the peptide chain extends from the side chain.[13] The Z group is stable to the repetitive TFA treatments required to remove the Nα-Boc group.[3] Its removal typically requires harsher conditions, such as treatment with strong anhydrous acids like hydrogen fluoride (HF) during the final cleavage of the peptide from the resin, or alternatively, through catalytic hydrogenolysis (e.g., H₂/Pd-C) in solution-phase synthesis.[3][14]
Figure 1: Orthogonal protection scheme of this compound.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for introducing D-lysine residues using the Boc-SPPS methodology. The process is cyclic, involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).
Experimental Protocol: Single Coupling Cycle
This protocol outlines the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Swelling: The peptidyl-resin is swelled in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
The resin is treated with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.
-
The solution is drained, and the resin is treated with the same TFA/DCM solution for an additional 20-30 minutes to ensure complete removal of the Nα-Boc group from the terminal amino acid.[11]
-
The resin is thoroughly washed with DCM followed by a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM or DMF) to neutralize the resulting trifluoroacetate salt.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
Add an activating agent such as HBTU (2-4 eq.) and a base like DIPEA (4-8 eq.).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
The activated this compound solution is added to the neutralized peptidyl-resin.
-
The reaction is agitated for 1-2 hours at room temperature.
-
A qualitative test (e.g., Kaiser test) can be performed to monitor the completion of the coupling reaction.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.
Figure 3: Comparison of final deprotection strategies for the Z group.
Analytical Characterization
Verifying the identity and purity of this compound before use is essential for ensuring the fidelity of the peptide synthesis.
Table 2: Analytical Methods for Quality Control
| Method | Purpose | Expected Result |
| Reverse-Phase HPLC | Purity Assessment | A single major peak indicating ≥98% purity. |
| ¹H NMR | Structural Confirmation | Characteristic peaks corresponding to the Boc (~1.4 ppm), Z (benzyl ~5.1 ppm, phenyl ~7.3 ppm), and lysine backbone protons. [15] |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at ~381.2 m/z). |
| Optical Rotation | Stereochemical Integrity | A specific optical rotation value confirming the D-enantiomer. |
| Thin Layer Chromatography (TLC) | Purity and Reaction Monitoring | A single spot with a characteristic Rf value in a given solvent system. |
Conclusion
This compound is an indispensable reagent for the synthesis of D-lysine-containing peptides using the robust and well-established Boc-SPPS methodology. Its orthogonal protecting groups—the acid-labile Nα-Boc and the more stable Nε-Z—provide the necessary control to prevent unwanted side reactions and ensure the precise assembly of complex peptide chains. A thorough understanding of its chemical properties, reactivity, and the causality behind the associated protocols for coupling and deprotection empowers researchers to troubleshoot potential issues and achieve high-purity, high-fidelity synthesis of peptides designed for enhanced biological stability and therapeutic potential.
References
-
Aapptec Peptides. This compound [55878-47-2]. [Link]
-
Peptide Synthesis. Optimizing Peptide Synthesis with High-Quality this compound. [Link]
-
PubChem. Boc-Lys(Z)-OH. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Peptide Synthesis. The Strategic Advantage of D-Lysine in Peptide Therapeutics: A Look at this compound. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]
Sources
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- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
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- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BOC-D-LYS-OH | 106719-44-2 [amp.chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 14. peptide.com [peptide.com]
- 15. Z-LYS(BOC)-OH(2389-60-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to Boc-D-Lys(Z)-OH: Structure, Properties, and Application in Peptide Synthesis
This guide provides a comprehensive technical overview of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will delve into its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the underlying principles and practical methodologies.
Introduction: The Strategic Importance of this compound in Peptide Therapeutics
The landscape of peptide-based therapeutics is continually expanding, driven by their high specificity and biological relevance. A key challenge in the development of peptide drugs is their inherent susceptibility to enzymatic degradation in vivo. The incorporation of non-natural D-amino acids is a well-established strategy to enhance the metabolic stability and prolong the circulatory half-life of these molecules.[1] this compound serves as a pivotal reagent in this context, enabling the precise introduction of a D-lysine residue into a growing peptide chain.
Lysine, with its versatile side-chain amino group, is frequently incorporated into peptide sequences to introduce positive charges, provide a site for post-translational modifications, or for conjugation to other molecules. During peptide synthesis, it is imperative to protect both the α-amino group and the ε-amino group of lysine to prevent unwanted side reactions. This compound offers an elegant solution by employing two distinct and orthogonally removable protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the more robust benzyloxycarbonyl (Z) group at the ε-amino position.[1] This dual protection scheme is central to the Boc/Z strategy in solid-phase peptide synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and effective use in synthesis.
| Property | Value | Source(s) |
| Synonyms | N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | [2][3] |
| CAS Number | 55878-47-2 | [2][4][5] |
| Molecular Formula | C19H28N2O6 | [2][4][6] |
| Molecular Weight | 380.44 - 380.5 g/mol | [2][4][6] |
| Appearance | White to off-white powder | [7] |
| Storage Temperature | 2-8°C | [7] |
Chemical Structure and Protecting Group Strategy
The unique utility of this compound lies in its chemical architecture, which is designed for controlled, stepwise peptide synthesis.
Caption: General structure of this compound.
The tert-butyloxycarbonyl (Boc) group protects the α-amino group and is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the sequential addition of the next amino acid in the peptide chain.[8] In contrast, the benzyloxycarbonyl (Z) group protecting the ε-amino group of the lysine side chain is stable to the acidic conditions used for Boc removal. This orthogonality is the cornerstone of the Boc/Z strategy, preventing branching at the lysine side chain during chain elongation. The Z group is typically removed during the final cleavage of the peptide from the solid support, often under strong acidic conditions such as with hydrofluoric acid (HF).[9]
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
The incorporation of this compound into a peptide sequence via Boc-SPPS follows a well-defined cycle of deprotection, activation, and coupling.
Caption: Workflow for incorporating this compound in Boc-SPPS.
Experimental Protocol: Incorporation of this compound
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Pre-wash: Add a solution of 25-50% TFA in DCM to the resin, agitate for 1-2 minutes, and drain.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]
-
-
Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).[9]
-
Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).[9]
-
Washing: Wash the resin with DMF (3x) to remove excess base.[9]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate the this compound with a suitable coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Role in Drug Development and Considerations
The use of this compound is particularly advantageous in the development of peptide-based drugs where enhanced stability is a primary objective. The resulting D-lysine containing peptides are often poor substrates for proteases, leading to a significantly prolonged in vivo half-life.[1]
Key Considerations:
-
Side Reactions: Incomplete deprotection of the Nα-Boc group can lead to deletion sequences. Side-chain acylation can occur if the ε-amino group is not adequately protected.[9] Guanidinylation of the N-terminus is a potential side reaction when using uronium/aminium-based coupling reagents.[9]
-
Alternative Protecting Groups: For the lysine side chain in Boc-SPPS, 2-Chlorobenzyloxycarbonyl (2-Cl-Z) is also a widely used alternative to the Z group, offering similar stability to TFA and removal during final HF cleavage.[9]
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of the Z group from the lysine side chain typically require strong acids like HF. This step must be performed with appropriate safety precautions and the use of scavengers to prevent side reactions.
Conclusion
This compound is an indispensable tool in the arsenal of the peptide chemist. Its well-defined protecting group strategy allows for the controlled and efficient synthesis of peptides containing D-lysine, a modification that can significantly enhance their therapeutic potential. A thorough understanding of its properties and the nuances of its application in Boc-SPPS is crucial for the successful development of novel peptide-based therapeutics.
References
-
Aapptec Peptides. This compound [55878-47-2]. [Link]
-
Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]
-
PubChem. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A-Technical-Guide-to-Boc-D-Lys(Z)-OH-for-Advanced-Peptide-Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is a critical determinant of success. This guide provides an in-depth technical overview of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, commonly abbreviated as Boc-D-Lys(Z)-OH. We will explore its fundamental physicochemical properties, its strategic role within Boc-chemistry SPPS, and provide validated, step-by-step protocols for its application. This document is intended to serve as a comprehensive resource for researchers, enabling them to leverage the unique attributes of this reagent to achieve high-purity, complex peptide sequences.
Introduction: The Strategic Importance of Orthogonal Protection in Peptide Synthesis
The synthesis of a peptide is a meticulous process of forming amide bonds in a predefined sequence. To prevent unwanted side reactions at the N-terminus and reactive side chains, temporary protecting groups are employed. The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl, Cbz) groups are two of the most foundational protecting groups in peptide chemistry.[1]
This compound is a derivative of the non-proteinogenic D-enantiomer of lysine, which is often incorporated into peptide structures to enhance proteolytic stability or to modulate biological activity. This reagent is specifically designed for the Boc/Z orthogonal protection strategy, a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition. The ε-amino group of the lysine side chain is protected by the Z group, which is stable to the acidic conditions used for Boc removal but can be cleaved under different conditions, typically hydrogenolysis.[4][5] This orthogonality is the key to its utility, ensuring the integrity of the side chain until the final deprotection step.[1]
This guide will provide the necessary technical data and procedural knowledge to effectively utilize this compound in your research and development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its successful application. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 380.44 g/mol | [6] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [7] |
| CAS Number | 55878-47-2 | [7] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [8][9] |
| Storage Temperature | 2-8°C | [8] |
Note: For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[7]
Strategic Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Boc-based SPPS. The workflow for incorporating this amino acid derivative into a growing peptide chain is a cyclical process involving deprotection, activation, and coupling steps.
The Boc-SPPS Workflow: A Conceptual Overview
The logical flow of incorporating a Boc-protected amino acid, such as this compound, is depicted in the diagram below. This iterative process is the foundation of building a peptide on a solid support.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).[10]
Experimental Protocol: Incorporation of this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support resin (e.g., Merrifield resin).
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
This compound
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[11]
-
Drain the solution and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).
-
Wash the resin again with DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue bead) indicates successful deprotection.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test. A negative result (colorless/yellow bead) indicates complete coupling. If the test is positive, allow the reaction to proceed for another hour or consider a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
-
Orthogonal Deprotection Strategy
The key advantage of this compound lies in the orthogonal nature of its protecting groups. This allows for selective deprotection at different stages of the synthesis.
Boc Group Removal
The Nα-Boc group is labile to moderate to strong acids.[5] As described in the protocol above, a solution of TFA in DCM is the standard reagent for its removal during the iterative cycles of SPPS.[12]
Z Group Removal
The Nε-Z group on the lysine side chain is stable to the acidic conditions of the Boc-SPPS cycle.[3] It is typically removed during the final cleavage of the peptide from the resin. The two primary methods for Z-group cleavage are:
-
Catalytic Hydrogenolysis: This method involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). It is a mild method but can be incompatible with peptides containing other reducible functional groups (e.g., methionine, cysteine).
-
Strong Acid Cleavage: In the context of Boc-SPPS, the Z group is often removed concurrently with the cleavage of the peptide from the resin using strong acids like anhydrous hydrofluoric acid (HF).[10][11] The 2-chloro-substituted Z group (2-Cl-Z) is a common alternative that is more reliably cleaved by HF.[3][13]
Caution: Anhydrous HF is an extremely hazardous substance and must be handled with specialized equipment and stringent safety protocols.[11]
The decision-making process for deprotection is outlined in the following diagram:
Caption: Decision workflow for orthogonal deprotection strategies.
Quality Control and Analysis
Ensuring the purity and identity of this compound and the resulting peptides is crucial for reproducible results.
-
Supplier Verification: Always source reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA), including purity assessment by HPLC and identity confirmation by NMR or Mass Spectrometry.[2]
-
In-process Monitoring: The Kaiser test is an invaluable qualitative tool for monitoring the completion of coupling reactions during SPPS.[11]
-
Final Product Analysis: The final, cleaved peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.[14]
Conclusion
This compound is a highly valuable building block for peptide synthesis, offering the advantages of the robust Boc-SPPS strategy combined with the specific benefits of incorporating a D-amino acid. Its orthogonal protection scheme allows for the controlled and predictable synthesis of complex peptide sequences. By understanding its physicochemical properties and adhering to validated protocols for its use and deprotection, researchers can confidently and effectively incorporate this reagent into their synthetic workflows, advancing the frontiers of peptide-based research and drug development.
References
-
Aapptec Peptides. This compound [55878-47-2]. [Link]
-
Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]
-
PubChem. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. [Link]
-
Amerigo Scientific. BOC-Lys(Z)-OH. [Link]
-
PubChem. Boc-D-Lys-OH | C11H22N2O4 | CID 7018770. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
PeptaNova. Boc-D-Lys(Cl-Z)-OH. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
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what is Boc-D-Lys(Z)-OH used for
An In-depth Technical Guide to the Strategic Application of Boc-D-Lys(Z)-OH in Modern Peptide Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (this compound), a critical building block in synthetic peptide chemistry. We will dissect the strategic advantages conferred by its unique stereochemistry and dual-protection scheme. This document is intended for researchers, chemists, and drug development professionals, offering foundational principles, detailed experimental protocols, and field-proven insights into its application. The guide will explore the core utility of incorporating a D-lysine residue to enhance proteolytic stability and the tactical possibilities enabled by the orthogonal nature of the Boc and Z protecting groups. From standard solid-phase peptide synthesis (SPPS) to advanced side-chain modification strategies, this guide serves as an authoritative resource for harnessing the full potential of this compound.
Chapter 1: Foundational Principles
The efficacy of this compound in peptide synthesis stems from three key features: its D-enantiomeric configuration, the acid-labile Nα-Boc group, and the hydrogenolysis-labile Nε-Z group. Understanding these elements is crucial for its successful application.
Chemical Identity and Properties
This compound is a derivative of the amino acid lysine where the alpha-amino group (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group (Nε) of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. The "D" designation refers to its stereochemistry, being the dextrorotatory enantiomer, the mirror image of the naturally occurring L-lysine.[1][2][3]
| Property | Value | Source(s) |
| Chemical Name | Nα-(tert-butoxycarbonyl)-Nε-((benzyloxy)carbonyl)-D-lysine | [1] |
| Synonyms | Boc-D-Lys(Cbz)-OH, N2-Boc-N6-Z-D-lysine | [4] |
| CAS Number | 55878-47-2 | [1][3] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [3][5] |
| Molecular Weight | 380.4 g/mol | [3][5] |
| Appearance | White to off-white powder | [6] |
| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) | [7][8] |
The Stereochemical Advantage: The Role of D-Amino Acids
In nature, proteins are almost exclusively composed of L-amino acids.[9] This stereospecificity extends to the proteases that degrade them. The incorporation of D-amino acids into a peptide sequence is a powerful strategy to overcome the limitations of native peptides, such as poor stability and short half-life.[9][10]
-
Proteolytic Resistance : Endogenous proteases exhibit high stereospecificity and are generally unable to recognize or cleave peptide bonds involving D-amino acids.[9][10][11] This steric hindrance makes peptides containing D-amino acids significantly more resistant to enzymatic degradation, increasing their in vivo half-life.[10][12]
-
Conformational Constraint : D-amino acids can induce specific turns or secondary structures that may not be accessible with L-amino acids alone, potentially enhancing binding affinity to a target receptor.[13][14]
-
Altered Biological Activity : The unique three-dimensional structure of D-peptides can lead to novel biological activities not observed in their L-counterparts.[12][13]
The Logic of Protection: A Dual-Strategy Approach
Successful peptide synthesis relies on the sequential formation of amide bonds, which requires the temporary masking of reactive functional groups to prevent unwanted side reactions.[2][15] this compound employs two distinct protecting groups, each with a different lability profile.
-
The Nα-Boc Group : The tert-butyloxycarbonyl group is an acid-labile protecting group.[15] It is stable to a wide range of reaction conditions but is efficiently removed with moderately strong acids, most commonly trifluoroacetic acid (TFA).[15][16][17] This selective removal is the cornerstone of the Boc-SPPS strategy, allowing for the stepwise elongation of the peptide chain.
-
The Nε-Z Group : The benzyloxycarbonyl (Z or Cbz) group is stable to the acidic conditions used for Boc removal (e.g., TFA).[18][19] It is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or by treatment with very strong acids like anhydrous hydrogen fluoride (HF), which is often used in the final cleavage step of Boc-SPPS.[8][20]
This difference in lability forms the basis of an orthogonal protection strategy, which enables selective chemical manipulation at different sites within the molecule.
Chapter 2: The Orthogonal Protection Strategy in Boc Chemistry
Orthogonal protection is a synthetic strategy that employs multiple protecting groups, where each type can be removed under specific conditions without affecting the others.[21] This allows for precise, sequential modifications at different positions in a complex molecule like a peptide.[21][22]
The Boc/Z Orthogonal Pair
The combination of the Boc and Z groups on a single lysine residue is a classic example of an orthogonal system. The Nα-Boc group can be selectively cleaved to allow for peptide chain elongation, while the Nε-Z group remains intact. Subsequently, the Nε-Z group can be selectively removed to allow for side-chain modification, while the peptide backbone and other acid-labile groups remain protected.
Caption: Orthogonal removal of Boc and Z protecting groups.
Context in Solid-Phase Peptide Synthesis (SPPS)
While Fmoc-based SPPS has become more common for routine synthesis due to its milder conditions, the Boc-SPPS strategy remains highly relevant, particularly for complex or hydrophobic peptides.[7] In traditional Boc-SPPS, the distinction between the Z group and other side-chain protecting groups (like benzyl ethers for Ser/Thr) is less about on-resin orthogonality and more about differential lability to strong acids during the final cleavage. However, the true power of the Z-group's orthogonality is realized in advanced synthetic schemes requiring on-resin side-chain modification. For instance, one could synthesize a full-length peptide, selectively deprotect the lysine side chain via hydrogenolysis, and then attach a fluorescent probe or biotin label before cleaving the final product from the resin.[23]
Chapter 3: Core Application: Incorporation into Peptides via Boc-SPPS
The primary use of this compound is as a building block in Boc-based solid-phase peptide synthesis. The synthesis cycle involves repetitive steps of deprotection, coupling, and washing.
Boc-SPPS Workflow Overview
The process begins with a resin support, to which the first amino acid is anchored. Each subsequent amino acid is added through a cycle of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.
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Boc-D-Lys(Z)-OH CAS number 55878-47-2
An In-Depth Technical Guide to Boc-D-Lys(Z)-OH (CAS 55878-47-2) for Advanced Peptide Synthesis
Executive Summary
This technical guide provides a comprehensive overview of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, or this compound, a critical building block in modern peptide synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the strategic rationale behind the use of this reagent. We will dissect the interplay of its orthogonal protecting groups, detail its application in Solid-Phase Peptide Synthesis (SPPS), provide field-tested experimental methodologies, and address common challenges to ensure successful and reproducible outcomes. The incorporation of D-lysine is a key strategy for enhancing the enzymatic stability and therapeutic potential of peptide-based drugs, making a thorough understanding of this reagent essential for innovation in the field.[1]
Core Chemical Identity and Properties
This compound is a derivative of the non-proteinogenic D-enantiomer of lysine. Its utility in synthesis is defined by the two distinct, orthogonally-protected amine functionalities.
| Property | Value | Source |
| CAS Number | 55878-47-2 | [2][3] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [3][4] |
| Molecular Weight | 380.44 g/mol | [4] |
| Synonyms | N2-[(1,1-DIMETHYLETHOXY)CARBONYL]-N6-[(PHENYLMETHOXY)CARBONYL]-D-LYSINE, N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-D-lysine | [2][5] |
| Appearance | White to off-white powder or crystalline solid | [6] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |
The Principle of Orthogonal Protection: Boc and Z Groups
The strategic power of this compound lies in the differential lability of its two protecting groups.[7][8] The α-amino (Nα) group is protected by the acid-sensitive tert-butoxycarbonyl (Boc) group, while the ε-amino (Nε) side-chain is protected by the more robust, yet removable, benzyloxycarbonyl (Z or Cbz) group.[9][10] This orthogonality is the cornerstone of its use in Boc-based SPPS, as it allows for the selective deprotection of the Nα position for chain elongation without disturbing the Nε protection.[7]
-
The Boc Group (Nα): This group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] This allows for the iterative exposure of the primary amine for the next coupling cycle in SPPS.
-
The Z Group (Nε): The benzyloxycarbonyl group is stable to the repetitive TFA treatments used to remove the Boc group.[9] Its removal requires harsher conditions, typically strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage step, or alternatively, catalytic hydrogenolysis (H₂/Pd).[7][9] This ensures the lysine side-chain remains inert until the entire peptide sequence is assembled, preventing unwanted chain branching.[13]
A variation often used in Boc chemistry is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which provides enhanced stability against the repetitive TFA steps compared to the standard Z group, further minimizing the risk of premature side-chain deprotection.[7][11][13]
Caption: Orthogonal protection scheme of this compound.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for the Boc-SPPS strategy, a powerful method particularly suited for synthesizing complex or hydrophobic peptides.[11] The repetitive acidic deprotection steps can help disrupt secondary structures that might otherwise hinder synthesis.[11]
Core Experimental Workflow: A Single Coupling Cycle
The following protocol outlines a standard cycle for incorporating a this compound residue onto a growing peptide chain attached to a resin support.
I. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
II. Nα-Boc Deprotection:
-
Pre-wash: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Causality: This step removes residual DCM and prepares the resin environment for the main deprotection reaction.
-
-
Deprotection: Add a fresh 25-50% TFA/DCM solution. Agitate for 20-30 minutes.[13]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) to remove all traces of acid.
III. Neutralization:
-
Add a 5-10% solution of diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to the resin. Agitate for 2 minutes and drain. Repeat this step once.[13]
-
Causality: The deprotected Nα-amine is protonated (TFA salt) and must be neutralized to its free base form to act as an effective nucleophile in the subsequent coupling reaction. DIPEA is a bulky, non-nucleophilic base ideal for this purpose.
-
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess base.
IV. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (2-4 equivalents over resin loading) with a suitable coupling reagent (e.g., HBTU, DIC/HOBt) in DMF for several minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished.
-
Causality: The activated carboxyl group of this compound reacts with the free Nα-amine on the resin-bound peptide to form a new peptide bond.
-
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The cycle is now complete and ready for the next amino acid addition.
Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step involves simultaneously cleaving the peptide from the solid support and removing all side-chain protecting groups, including the Z group on lysine. In Boc-SPPS, this is most commonly achieved with anhydrous Hydrogen Fluoride (HF).
Protocol: Standard "High" HF Cleavage
-
Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a specialized HF-resistant reaction vessel (e.g., Kel-F).
-
Scavenger Addition: Add a "scavenger cocktail" to the resin. A common choice is p-cresol or anisole.[13]
-
Causality: During cleavage, reactive carbocations are generated from the protecting groups (e.g., benzyl from the Z group). Scavengers are carbocation traps that prevent these reactive species from causing side reactions with sensitive amino acid residues like tryptophan or methionine.
-
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Warm the vessel to 0°C and stir for 1-2 hours.[13]
-
HF Removal: Carefully evaporate the HF under a stream of inert gas (e.g., nitrogen).
-
Peptide Precipitation: Wash the remaining resin and scavenger residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation and dry under vacuum. The crude peptide is then ready for purification, typically by Reverse-Phase HPLC.
| Scavenger | Target Residue(s) / Function | Typical Concentration |
| Anisole | Protects Tyr, Trp; Traps benzyl and t-butyl cations | ~10% (v/v) |
| p-Cresol | Protects Tyr, Trp | ~5-10% (v/v) |
| Thioanisole | Protects Met, Trp; Reduces Met(O) to Met | ~5-10% (v/v) |
| Dimethyl Sulfide (DMS) | Used in "Low-High" HF procedures to minimize side reactions | Used in the "Low HF" step |
Troubleshooting Common Side Reactions
Vigilance and understanding potential pitfalls are marks of an experienced peptide chemist. When using this compound, several issues can arise.
-
Incomplete Nα-Boc Deprotection: If the TFA deprotection step is too short or the reagent is old, the Boc group may not be fully removed. This leads to the formation of deletion sequences, where the final peptide is missing the intended lysine residue.
-
Side-Chain Acylation: If the Nε-Z group is compromised or an improperly protected lysine is used, the free ε-amino group can be acylated during a coupling step. This results in the formation of branched peptides, a significant and often inseparable impurity.
Caption: Troubleshooting workflow for common issues encountered with this compound.
Safety and Handling
Proper handling of this compound and associated reagents is critical for laboratory safety.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemical-resistant gloves are mandatory. A dust respirator should be used when handling the powder.[15] |
| Handling | Avoid generating dust. Keep away from heat and sources of ignition. Use in a well-ventilated area or under a fume hood.[15] |
| Storage | Store in a tightly closed container in a refrigerator at 2-8°C.[6] |
| Spills | For small spills, use appropriate tools to place the material into a waste container. For large spills, prevent dust formation and collect with a shovel.[15] |
| Associated Hazards | Reagents used in Boc-SPPS, such as TFA and HF, are extremely corrosive and toxic. Always consult the specific Safety Data Sheet (SDS) for each chemical before use. |
Conclusion
This compound is more than a mere reagent; it is a strategic tool for chemical innovation. Its robust, orthogonal protecting group scheme provides the reliability and control necessary for constructing complex peptide architectures using the Boc-SPPS strategy. The incorporation of a D-lysine residue via this building block offers a proven pathway to enhance the proteolytic stability of peptide therapeutics, directly addressing one of the primary challenges in drug development. By understanding the chemical principles, mastering the experimental protocols, and anticipating potential side reactions, researchers can fully leverage the power of this compound to advance the frontiers of peptide science and therapeutic design.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 16, 2026.
- BenchChem. (2025). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Optimizing Peptide Synthesis with High-Quality this compound.
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
-
PubChem. (n.d.). Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. Retrieved January 16, 2026, from [Link].
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved January 16, 2026, from [Link].
- AAPPTec. (n.d.).
- AAPPTec. (n.d.). MSDS for Boc-Lys(Boc)-ONp.
-
PubChem. (n.d.). Boc-D-Lys-OH | C11H22N2O4 | CID 7018770. Retrieved January 16, 2026, from [Link].
-
AAPPTec Peptides. (n.d.). This compound [55878-47-2]. Retrieved January 16, 2026, from [Link].
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A Senior Application Scientist's Guide to the Stability and Storage of Boc-D-Lys(Z)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of amino acid building blocks is non-negotiable. The quality of the final peptide is directly contingent on the purity and stability of its constituent parts. This guide provides an in-depth technical analysis of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH), a critical derivative used in solid-phase peptide synthesis (SPPS). We will explore the inherent chemical characteristics that dictate its stability and delineate the field-proven protocols for its optimal storage and handling, ensuring reproducibility and success in your synthetic endeavors.
Fundamental Chemical Architecture: Understanding the Protecting Groups
This compound is a D-lysine residue where both the alpha-amino (Nα) and epsilon-amino (Nε) groups are masked by protecting groups. The choice and interplay of these groups are central to its application and stability.
-
D-Lysine Core: The use of the D-enantiomer is crucial for synthesizing peptides with specific stereochemistry, often to enhance stability against enzymatic degradation or to modulate biological activity.
-
Nα-Boc Group (tert-Butoxycarbonyl): This group protects the alpha-amino group, the site of peptide bond formation. The Boc group's key feature is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), while remaining robust against bases and many nucleophiles.[1][2][] This characteristic is the cornerstone of the Boc-SPPS strategy.[4][5]
-
Nε-Z Group (Benzyloxycarbonyl or Cbz): This group protects the nucleophilic side-chain amino group, preventing unwanted branching during peptide synthesis.[6] The Z group is stable to the mildly acidic conditions used to remove the Nα-Boc group, a property known as orthogonality.[7][8] It is typically removed under different conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or with strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage from the resin.[7][8][9]
The diagram below illustrates the molecular structure, highlighting the distinct protecting groups.
Core Stability Profile and Degradation Pathways
The stability of this compound is a function of its protecting groups and the inherent susceptibility of the amino acid backbone. The primary factors influencing its integrity are temperature, pH (acidity), and moisture.
-
Acid Lability: The most significant vulnerability is the acid-labile nature of the Boc group.[1][2] This is, by design, its primary degradation pathway, as it is the mechanism for its removal during synthesis. Exposure to even moderate acids will cleave the carbamate bond, generating the free Nα-amino group, carbon dioxide, and isobutylene.[1] The Z group, in contrast, is stable under these conditions.[2][7]
-
Thermal Sensitivity: Like many complex organic molecules, elevated temperatures can promote decomposition.[1] While stable at ambient temperatures for short periods, prolonged exposure to heat can lead to gradual degradation of the protecting groups.
-
Hydrolytic Stability: The compound is relatively stable to hydrolysis under neutral and basic conditions.[2][] However, as a solid, it can be hygroscopic. Absorbed moisture can, over time and especially if acidic or basic impurities are present, contribute to slow degradation.
-
Photostability: While not acutely sensitive to light, prolonged exposure to high-intensity UV light should be avoided, as it can potentially lead to photolytic degradation.[1]
-
Oxidative Stability: The molecule is not highly susceptible to oxidation under normal handling conditions.[1] The lysine side chain is relatively robust, and the protecting groups do not introduce significant oxidative liabilities.[1]
The principal degradation mechanism is illustrated below.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of this compound. The causality behind these recommendations is to mitigate the degradation risks outlined above.
Quantitative Storage Recommendations
The following conditions are recommended to ensure the long-term stability and quality of the compound.
| Parameter | Condition | Rationale |
| Long-Term Storage Temp. | -20°C | Minimizes thermal degradation kinetics, preserving the integrity of both protecting groups for extended periods.[1][10] |
| Short-Term Storage Temp. | 2-8°C | Suitable for temporary storage (e.g., between uses), slowing degradation significantly compared to ambient temperature.[11] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Reduces the risk of long-term oxidative degradation and minimizes exposure to atmospheric moisture.[1] |
| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis and physical clumping of the solid material, ensuring accurate weighing and handling.[1][12] |
| Light Exposure | Protect from direct light by using an amber vial or storing in a dark location | Minimizes the potential for photolytic degradation over the product's shelf-life.[1] |
Laboratory Handling Best Practices
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of contamination and hydrolysis.
-
Inert Atmosphere: For optimal results, handle the solid in a glove box or use a positive pressure of inert gas (e.g., argon) when weighing and aliquoting the material.
-
Weighing: Use clean, dry spatulas and weighing vessels. Dispense the required amount quickly and reseal the container tightly immediately after use.
-
Solubilization: If preparing a stock solution, use anhydrous solvents. While this compound has solubility in solvents like DMF, ensure the solvent quality is high to prevent introducing contaminants that could cause degradation.
Verification and Analysis: A Self-Validating System
To ensure the integrity of your material, particularly if it has been stored for a long time or subjected to suboptimal conditions, a stability-indicating analytical method is essential. The following protocols provide a framework for conducting a forced degradation study and analyzing the results, creating a self-validating system to confirm compound purity.
Experimental Protocol: Forced Degradation Study
This study is designed to intentionally stress the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration, such as 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it in the same chamber.
-
-
Sample Preparation for Analysis: After the specified time, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples, including an unstressed control, to a suitable concentration for HPLC analysis.
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An In-depth Technical Guide to the Safe Handling of Boc-D-Lys(Z)-OH
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety, handling, and emergency protocols for Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). Moving beyond a simple recitation of safety data sheet (SDS) points, we delve into the causality behind recommended procedures, grounding our advice in the physicochemical properties of the compound and established best practices in laboratory safety. Our objective is to create a self-validating system of protocols that ensures the safety of personnel and the integrity of research.
Section 1: Chemical Identification and Physicochemical Profile
This compound is a commonly used building block in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[1] Its structure incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amine and a benzyloxycarbonyl (Z or Cbz) group on the epsilon-amine. Understanding this structure is fundamental to predicting its reactivity and handling requirements.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-D-lysine | [2] |
| Synonyms | This compound | [3] |
| CAS Number | 55878-47-2 | [2][3] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [2][3] |
| Molecular Weight | 380.44 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Soluble in DMF and H₂O (50 mg/mL, requires sonication).[5] Other solubility data is largely unavailable. | [6][7] |
| Melting/Boiling Point | No data available |[6][7] |
The presence of the carboxylic acid, urethane linkages, and aromatic Z-group dictates its physical state as a solid and its incompatibility with strong acids and oxidizing agents.[8]
Section 2: Hazard Identification and GHS Classification: A Tale of Discrepancy
A critical analysis of available safety data reveals conflicting information regarding the GHS classification of this compound. While some suppliers classify it as non-hazardous[6][8], others provide warnings for skin, eye, and respiratory irritation.[4][9]
Table 2: Summary of GHS Hazard Classifications
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Source(s) |
|---|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [4][9] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [4][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [4][9] |
| No Classification | Not a hazardous substance or mixture | None | None |[6][8][10] |
Expert Insight: In research and development, where materials may not be exhaustively studied, the principle of precedence dictates adopting the most stringent safety classification. The potential for irritation is plausible for a fine organic powder. Therefore, it is scientifically prudent to handle this compound as a hazardous substance, adhering to the precautions associated with a GHS07 classification. This conservative approach ensures a higher margin of safety.
Section 3: Proactive Exposure Control and Personal Protection
Exposure control is predicated on a two-tiered approach: engineering controls as the primary barrier and personal protective equipment (PPE) as the essential secondary defense.
Engineering Controls: The First Line of Defense
The primary physical hazard associated with this compound is the inhalation of fine dust.[8]
-
Ventilation: All weighing and manipulation of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.[8][11] Local exhaust ventilation is critical to prevent the accumulation and recirculation of airborne particulates.[6]
-
Static Control: While not explicitly noted for this specific compound, fine organic powders can accumulate static charge, posing a dust explosion risk in the presence of an ignition source.[10] Using anti-static weigh boats and ensuring proper grounding of equipment are best practices.
Personal Protective Equipment (PPE): A Self-Validating System
The choice of PPE should be based on the potential routes of exposure identified in Section 2.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1.[8] | Protects against accidental splashes and airborne dust. Goggles are required when a higher risk of splash exists. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Handle with gloves and inspect them before use. Change gloves immediately if contamination occurs. Wash and dry hands thoroughly after handling.[8] |
| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. A dust mask may be sufficient for minor handling in a fume hood.[7] |
| Skin/Body Protection | Lab coat. | A standard lab coat is sufficient to prevent minor skin contact. Ensure it is fully buttoned.[7] |
Section 4: Safe Handling, Storage, and Incompatibility
Prudent Handling Practices
Safe handling is an extension of exposure control.
-
Dust Mitigation: Avoid any actions that generate dust, such as vigorous scraping or rapid pouring.[8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the work area.[7][11]
-
Intended Use: This product is for research and development use only and should be handled by technically qualified individuals.[2][6] It is not intended for food, drug, or cosmetic use.[6]
Storage Protocols
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Temperature: Store in a cool, dry place.[8][10] Many suppliers recommend refrigerated storage between 2-8°C.[11]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[8]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8] The Boc and Z protecting groups are susceptible to cleavage under strong acidic conditions, and the organic nature of the molecule makes it reactive with strong oxidizers.
Section 5: Emergency Response Protocols
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.
| Exposure Route | Protocol | Causality and Notes |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[2][7] | The primary goal is to remove the individual from the source of exposure and ensure a clear airway. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[6][8] | Prompt washing dilutes and removes the irritant from the skin surface. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11][12] | Thorough irrigation is critical to ensure all particulate matter is removed from the eye surface and under the lids.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7] | Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth helps to remove residual material. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][7]
-
Unsuitable Media: Do not use a direct water jet, as it can scatter the powder and create a dust cloud.[7]
-
Specific Hazards: Thermal decomposition can produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[7][8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8]
Accidental Release Measures
A structured response is essential for safely managing a spill.
Protocol: Solid Spill Cleanup
-
Evacuate & Secure: Cordon off the spill area. Ensure adequate ventilation (fume hood) and remove all sources of ignition.[2][6]
-
Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles. For larger spills, a respirator is required.
-
Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid actions that create dust.[8]
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Place all contaminated materials (gloves, towels, absorbent) into the waste container.
-
Disposal: Seal and label the waste container according to institutional guidelines and contact the Environmental Health and Safety (EHS) office for pickup.[13]
Below is a workflow diagram illustrating the decision-making process for handling a chemical spill.
Sources
- 1. peptide.com [peptide.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. 66845-42-9|Z-D-Lys(Boc)-OH|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. anaspec.com [anaspec.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. angenechemical.com [angenechemical.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Boc-D-Lys(Z)-OH in Peptide Synthesis
An In-Depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH)
Nα-Boc-Nε-Z-D-lysine, commonly abbreviated as this compound, is a cornerstone building block for researchers and chemists in drug development and peptide science.[1][2] Its utility stems from the sophisticated and deliberate placement of two distinct, orthogonally stable protecting groups on the D-isomeric form of lysine. Lysine possesses two reactive primary amines: the α-amino group, which participates in peptide bond formation, and the ε-amino group on its side chain. Uncontrolled reactivity at the ε-amino group during peptide synthesis would lead to undesired chain branching and a complex mixture of impurities.[3]
This compound masterfully resolves this challenge through an orthogonal protection strategy.[4][5] The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][6] Concurrently, the ε-amino group is shielded by the more robust benzyloxycarbonyl (Z or Cbz) group, which is stable to the acidic conditions used for Boc removal but can be cleaved via hydrogenolysis or strong acids.[4][5][7] This differential stability is the key to its power, allowing for precise, stepwise elongation of the peptide chain at the α-amino position while the side chain remains inert.[4][7]
Furthermore, the incorporation of the D-amino acid configuration provides a strategic advantage in drug design, often conferring enhanced metabolic stability and resistance to proteolytic degradation compared to natural L-amino acid peptides.[4][8] This guide provides a detailed examination of the synthesis, purification, and validation of this compound, grounded in both chemical principles and field-proven laboratory protocols.
Section 1: The Synthetic Pathway - A Stepwise Approach
The most direct and reliable synthesis of this compound begins with the commercially available precursor, Nε-Z-D-lysine. This approach focuses on the selective protection of the remaining free α-amino group. The core of this transformation is the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.
The Underlying Mechanism
The synthesis is a classic nucleophilic acylation reaction. The α-amino group of Nε-Z-D-lysine is deprotonated by a base, converting it into a more potent nucleophile. This nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the Nα-Boc-protected product and the release of tert-butanol and carbon dioxide as byproducts. The choice of base and solvent is critical to ensure all reactants are in a suitable phase and that the reaction proceeds efficiently without side reactions.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
Nε-Z-D-lysine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Nε-Z-D-lysine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are fully dissolved.
-
Scientist's Notebook: The dioxane/water solvent system is crucial for creating a homogeneous reaction environment. Water dissolves the polar lysine salt and the inorganic base, while dioxane solubilizes the nonpolar Boc anhydride.[9]
-
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the stirring lysine solution over 30 minutes.
-
Scientist's Notebook: A slow, dropwise addition helps to control the reaction rate and minimize potential side reactions, such as the formation of the di-Boc derivative.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, acidifying it, extracting with ethyl acetate, and spotting it on a silica plate against the starting material.
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the 1,4-dioxane.
-
Work-up - Acidification and Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1 M HCl. The product may precipitate as a white solid or an oil. Extract the aqueous mixture three times with ethyl acetate.
-
Work-up - Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a colorless oil or a white amorphous solid.
Section 2: Purification - The Path to Analytical Grade Material
Achieving high purity (>98%) is non-negotiable for peptide synthesis to prevent the accumulation of deletion or modified sequences in the final peptide.[4] The primary method for purifying this compound is recrystallization, which is highly effective at removing process-related impurities.
Caption: General workflow for the purification and validation of this compound.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Solvent Addition: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the material completely.
-
Inducing Precipitation: While stirring, slowly add n-hexane until the solution becomes persistently cloudy (turbid). This indicates the solution is supersaturated.
-
Heating to Clarity: Gently warm the mixture until it becomes a clear solution again.
-
Scientist's Notebook: This process of dissolving in a "good" solvent (ethyl acetate) and adding an "anti-solvent" (hexane) to the point of saturation, followed by gentle heating, creates the ideal conditions for the slow formation of well-ordered crystals upon cooling.
-
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of a cold ethyl acetate/n-hexane mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 40°C to remove any residual solvent.
Expert Insight: Dicyclohexylamine (DCHA) Salt Formation
For products that are particularly difficult to crystallize (i.e., remain as persistent oils), an effective strategy is to convert the free carboxylic acid into its dicyclohexylamine (DCHA) salt.[10][11] This is achieved by dissolving the crude product in a suitable solvent (e.g., isopropyl acetate) and adding DCHA. The resulting salt is often a highly crystalline, stable solid that is easily purified by recrystallization.[10] After purification, the DCHA salt can be treated with an acid to regenerate the pure, free-acid form of this compound if required.
Section 3: Quality Control and Data Validation
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Purpose | Typical Specification |
| Identity | ¹H and ¹³C NMR | Confirms the chemical structure and absence of major impurities. | Spectrum conforms to the expected structure.[10] |
| Identity | Mass Spectrometry (MS) | Confirms the correct molecular weight. | [M+H]⁺ or [M-H]⁻ ion matches the calculated value.[10] |
| Purity | HPLC | Quantifies the purity of the compound. | ≥98%[5] |
| Purity | Melting Point | A sharp melting point range indicates high purity. | 98-102 °C (for L-isomer, D-isomer is similar)[5] |
| Stereochemical Integrity | Optical Rotation | Confirms the presence of the correct (D) enantiomer. | Specific rotation value within the expected range (e.g., +13.5 to +15.5° for L-isomer in methanol, D-isomer will have opposite sign)[5] |
| Reaction Monitoring | TLC | Qualitative assessment of reaction completion and purity. | Single spot with expected Rf value.[12] |
Conclusion
The synthesis and purification of this compound is a well-established yet exacting process that demands careful attention to reaction conditions and purification techniques. The orthogonal protection offered by the Boc and Z groups provides peptide chemists with a powerful tool for constructing complex and metabolically robust peptides.[4][5] By following validated protocols and implementing rigorous quality control measures, researchers can ensure the high purity of this critical building block, which is fundamental to the success of their synthetic endeavors and the integrity of their scientific outcomes.
References
-
Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7]. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for Polymer Chemistry. Available at: [Link]
- Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin, 47(10), 1489–1490. Available at: [Link]
-
SpringerLink. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Available at: [Link]
-
Fiveable. Boc-Lys(Z)-OH Definition - Organic Chemistry Key Term. Available at: [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]
A Comprehensive Spectroscopic and Structural Elucidation of Boc-D-Lys(Z)-OH: An In-depth Technical Guide
This technical guide provides a detailed exploration of the spectral characteristics of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, commonly known as Boc-D-Lys(Z)-OH. Aimed at researchers, scientists, and professionals in drug development and peptide synthesis, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of data, but on the causal relationships behind the observed spectral features, thereby providing a robust framework for the structural verification and quality control of this critical protected amino acid.
Introduction: The Role and Significance of this compound
This compound is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly in the creation of peptides containing the non-natural D-lysine residue. The orthogonal protecting group strategy, employing the acid-labile Boc group for the α-amine and the hydrogenolysis-sensitive Z (or Cbz) group for the ε-amine of the lysine side chain, allows for selective deprotection and chain elongation. Accurate and comprehensive characterization of this starting material is paramount to ensure the integrity and purity of the final peptide product. This guide serves as a definitive reference for the analytical techniques employed in this characterization.
Molecular Structure and Key Functional Groups
A thorough understanding of the spectral data begins with a clear visualization of the molecule's structure and its constituent functional groups, each of which contributes distinct signals in the various spectroscopic methods.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 12.6 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |
| 7.55 | d | 1H | α-NH | The amide proton is coupled to the α-proton, appearing as a doublet. |
| 7.36 - 7.33 | m | 5H | Ar-H (Z group) | The five protons of the phenyl ring of the Z group resonate in the aromatic region. |
| 6.78 | t | 1H | ε-NH | The side-chain amide proton is coupled to the adjacent methylene protons, resulting in a triplet. |
| 5.03 | s | 2H | -CH₂- (Z group) | The benzylic protons of the Z group are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet. |
| 3.91 | m | 1H | α-CH | The α-proton is deshielded by the adjacent carboxylic acid and amide group. |
| 2.89 | q | 2H | ε-CH₂ | These methylene protons are adjacent to the side-chain nitrogen, causing a downfield shift. |
| 1.66 - 1.57 | m | 4H | β-CH₂, δ-CH₂ | The methylene protons of the lysine side chain further from the electron-withdrawing groups. |
| 1.37 | s | 9H | -C(CH₃)₃ (Boc group) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet in the upfield region.[1] |
| 1.29 | m | 2H | γ-CH₂ | The central methylene protons of the lysine side chain. |
Expertise & Experience: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the carboxylic acid and amide groups, which might be broadened or absent in other solvents like CDCl₃. The large, sharp singlet at approximately 1.4 ppm is a definitive indicator of the presence of the Boc protecting group.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Rationale |
| 174.5 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| 156.1 | C=O (Z group) | The carbamate carbonyl of the Z group. |
| 155.5 | C=O (Boc group) | The carbamate carbonyl of the Boc group. |
| 137.3 | Ar-C (Z group, quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic group. |
| 128.4, 127.7 | Ar-CH (Z group) | The protonated aromatic carbons of the Z group. |
| 78.0 | -C(CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group. |
| 65.1 | -CH₂- (Z group) | The benzylic carbon of the Z group. |
| 54.3 | α-CH | The α-carbon of the amino acid. |
| 40.1 | ε-CH₂ | The ε-carbon of the lysine side chain. |
| 31.5 | β-CH₂ | A methylene carbon of the lysine side chain. |
| 29.1 | δ-CH₂ | A methylene carbon of the lysine side chain. |
| 28.3 | -C(CH₃)₃ (Boc group) | The three equivalent methyl carbons of the Boc group. |
| 23.0 | γ-CH₂ | The central methylene carbon of the lysine side chain. |
Trustworthiness: The presence of two distinct signals for the carbamate carbonyls (around 156 ppm) and the characteristic signals for the Boc group's quaternary and methyl carbons (~78 and ~28 ppm, respectively) provides a self-validating system for confirming the presence and integrity of both protecting groups.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.
Table 3: IR Spectral Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid molecules.[2][3] |
| ~3300 | Medium | N-H stretch (Amides) | Overlaps with the broad O-H stretch. |
| ~2950 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the lysine side chain and Boc group. |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid & Carbamates) | A very intense and characteristic absorption for carbonyl groups. This band is likely a composite of the carboxylic acid and the two carbamate carbonyls.[2][3] |
| ~1520 | Strong | N-H bend (Amide II) | Bending vibration of the N-H bond in the amide groups. |
| ~1250 | Strong | C-O stretch (Carboxylic Acid & Carbamates) | Stretching vibrations of the C-O single bonds. |
| ~700 & ~740 | Medium | C-H bend (Aromatic) | Out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring of the Z group. |
Authoritative Grounding: The very broad absorption in the 3400-2500 cm⁻¹ region is a classic hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[2][3] The intense carbonyl absorption around 1710 cm⁻¹ confirms the presence of the carboxylic acid and the two carbamate functionalities.
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, and collect a sufficient number of scans (e.g., 16) for a good quality spectrum.
-
Background Correction: Record a background spectrum of the empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to confirm the structure.
Molecular Weight:
-
Formula: C₁₉H₂₈N₂O₆
-
Monoisotopic Mass: 380.1947 g/mol
-
Average Mass: 380.44 g/mol
Expected Fragmentation Pattern (Electrospray Ionization - ESI):
In ESI-MS, the protonated molecule [M+H]⁺ is typically observed at m/z 381.2. Tandem MS (MS/MS) of this ion would likely reveal the following fragmentation pathways:
Figure 2: Predicted ESI-MS fragmentation pathways for this compound.
Expertise & Experience: The most characteristic fragmentation of Boc-protected compounds is the facile loss of the Boc group as isobutylene and carbon dioxide (a neutral loss of 100 Da) or the loss of the tert-butyl cation (57 Da).[4] Similarly, the Z group can fragment through the loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group. The observation of these specific neutral losses provides strong evidence for the presence of both protecting groups.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use an electrospray ionization mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 381.2) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the fragment ions.
-
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions, confirming the structure of the compound.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals of the Boc and Z protecting groups, in conjunction with the spectral features of the D-lysine backbone, offer a unique spectroscopic fingerprint. By understanding the underlying principles that give rise to these spectral data, researchers can confidently verify the quality of this essential reagent, ensuring the successful synthesis of complex and high-purity peptides.
References
-
UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]
Sources
- 1. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-LYS(BOC)-OH(2389-60-8) IR Spectrum [chemicalbook.com]
- 3. Boc-Lys-OH(13734-28-6) IR Spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Boc-D-Lys(Z)-OH deprotection of Z group conditions
Application Note & Protocol Guide
Topic: Selective Deprotection of the Benzyloxycarbonyl (Z) Group from Nα-Boc-D-lysine(ε-Z)-OH
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and organic synthesis.
Executive Summary
In the intricate landscape of peptide synthesis, the strategic manipulation of protecting groups is paramount. The Nα-tert-Butoxycarbonyl (Boc) and Nε-Benzyloxycarbonyl (Z or Cbz) protected lysine, Boc-D-Lys(Z)-OH, is a cornerstone building block. Its utility hinges on the principle of orthogonal protection, where one group can be removed selectively without affecting the other. This guide provides a detailed exploration of the conditions required for the selective deprotection of the ε-amine's Z group while preserving the α-amine's Boc group. We delve into the mechanistic underpinnings of the most effective method—catalytic hydrogenation—and provide detailed, field-proven protocols to ensure high-yield, selective cleavage for subsequent synthetic transformations.
The Principle of Orthogonal Protection: Boc vs. Z
The successful multi-step synthesis of complex peptides relies on the use of protecting groups with distinct chemical labilities. The Boc and Z groups are a classic orthogonal pair, a critical feature that allows for precise, regioselective modification of polyfunctional molecules like lysine.[1]
-
Nα-Boc Group: This group is highly sensitive to acidic conditions. It is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3] However, it is stable to catalytic hydrogenation and basic conditions.[1]
-
Nε-Z Group: Conversely, the benzyloxycarbonyl group is stable to the acidic conditions used for Boc removal and is also base-stable.[4] Its primary lability is towards catalytic hydrogenolysis, a reductive cleavage that occurs under neutral conditions.[1][2]
This difference in stability is the foundation for the selective deprotection of the Z group from this compound. By choosing reductive conditions, the ε-amino group of the lysine side chain can be liberated for further modification (e.g., branching, labeling, or cyclization) while the Nα-Boc group remains intact, ready for the next peptide coupling step.
Logical Flow of Orthogonal Deprotection
The following diagram illustrates the distinct cleavage pathways that define the orthogonality of the Boc and Z protecting groups.
Caption: Orthogonal deprotection strategies for Boc and Z groups.
Mechanism of Z-Group Deprotection: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most effective and widely used method for removing the Z group.[5] The reaction involves the cleavage of a carbon-oxygen single bond by hydrogen, mediated by a metal catalyst, typically palladium on carbon (Pd/C).
The mechanism proceeds as follows:
-
Adsorption: Both the hydrogen molecule (H₂) and the benzyl C-O bond of the Z group adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, generating reactive palladium-hydride species.
-
Reductive Cleavage: The adsorbed benzylic C-O bond is cleaved. One hydrogen atom adds to the oxygen, and the other adds to the benzylic carbon.
-
Product Formation: This process liberates the free amine, carbon dioxide (from the unstable carbamic acid intermediate), and toluene. The Boc group, lacking a benzylic C-O bond susceptible to this type of cleavage, remains unaffected.[1]
Experimental Protocols for Selective Z-Group Deprotection
The choice between using hydrogen gas or a transfer hydrogenation reagent often depends on the available equipment and the scale of the reaction. Transfer hydrogenation avoids the need for handling flammable hydrogen gas under pressure.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas (H₂)
This is the classic and highly efficient method for Z-group removal.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite™
Workflow Diagram:
Caption: Experimental workflow for Z-group deprotection via catalytic hydrogenation.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight relative to the substrate) to the solution. Expert Tip: The catalyst is pyrophoric; handle with care and do not add it to a dry flask. Add it to the solution under a gentle stream of inert gas.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (N₂ or Ar) for several minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the flask, typically via a balloon attached to a three-way stopcock. For larger scales or faster reactions, a Parr hydrogenation apparatus can be used at elevated pressures (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system again with inert gas.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite™ to completely remove the palladium catalyst. Wash the Celite™ pad with additional solvent to ensure full recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Boc-D-Lys-OH, which can be used directly or purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method uses a hydrogen donor in solution, obviating the need for H₂ gas and specialized pressure equipment.[6][7] It is particularly convenient for small to medium-scale laboratory synthesis.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 10-20 mol%)
-
Hydrogen Donor: Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Celite™
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.[7] Note: If using formic acid, it can often be used as both the hydrogen donor and a co-solvent.[6]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10-20 mol%) to the stirring solution. The reaction may begin to effervesce as hydrogen is generated in situ.
-
Reaction: Stir the mixture at room temperature. The reaction is often faster than with H₂ gas and can be complete in 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: The work-up procedure is identical to Protocol 1. Filter the reaction mixture through Celite™ to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
Data Summary and Method Comparison
| Feature | Catalytic Hydrogenation (H₂ Gas) | Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas | Ammonium Formate, Formic Acid[6][7] |
| Equipment | Hydrogen balloon or Parr apparatus | Standard laboratory glassware |
| Safety | Requires handling of flammable H₂ gas | Avoids handling H₂ gas; reagents are easier to handle |
| Catalyst Loading | 5-10 mol% | Typically higher, 10-20 mol% |
| Reaction Time | 2-12 hours (can be faster at high pressure) | 1-4 hours, often faster at atmospheric pressure |
| Work-up | Identical (filtration through Celite™) | Identical (filtration through Celite™) |
| Key Advantage | Highly efficient, clean byproducts | Operationally simple, no specialized equipment |
| Consideration | Potential for catalyst poisoning by sulfur-containing compounds[8] | Byproducts from the donor may need to be removed |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. This can be caused by impurities in the substrate or solvent, particularly sulfur-containing compounds.[8] Adding fresh catalyst can often restart the reaction. Ensure vigorous stirring to maximize catalyst surface area exposure.
-
Boc Group Stability: The Boc group is robust under these reductive conditions.[1] Acidic byproducts are not generated, ensuring its integrity.
-
Catalyst Removal: It is critical to completely remove the palladium catalyst post-reaction, as residual palladium can interfere with subsequent synthetic steps. Filtration through a fine filter aid like Celite™ is highly effective.
-
Substrate Compatibility: While the Z group is readily cleaved, be aware of other functional groups in more complex substrates that may be sensitive to reduction, such as alkenes, alkynes, or some nitro groups.[4]
Conclusion
The selective deprotection of the Z group from this compound is a routine yet critical transformation in modern peptide chemistry. Catalytic hydrogenation, either with hydrogen gas or via transfer hydrogenation, provides a mild, efficient, and highly selective method for liberating the lysine side-chain amine while preserving the acid-labile Nα-Boc group. By understanding the underlying principles and following robust protocols, researchers can confidently perform this deprotection, enabling the precise and strategic synthesis of complex peptide architectures.
References
- BenchChem. (2025). Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides.
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups.
- BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups.
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH.
- BenchChem. (2025). advantages and disadvantages of Boc versus Cbz protecting group.
- Amino Acid Derivatives for Peptide Synthesis.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- BenchChem. (2025). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH.
- Google Patents. (2016). Deprotection method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
Mastering Side-Chain Modification: A Guide to Using Boc-D-Lys(Z)-OH in Advanced Peptide Synthesis
Introduction: The Strategic Advantage of Boc-D-Lys(Z)-OH in Peptide Chemistry
In the intricate field of peptide synthesis, the ability to introduce specific modifications is paramount for developing novel therapeutics, diagnostic tools, and research probes. Lysine, with its versatile ε-amino group, presents a prime target for such modifications. The selection of an appropriately protected lysine derivative is a critical determinant of synthetic success. This compound, a dually protected D-lysine building block, offers a powerful strategic advantage for researchers engaged in Boc-based solid-phase peptide synthesis (SPPS).
The incorporation of a D-amino acid, such as D-lysine, can significantly enhance the proteolytic stability of a peptide, a crucial attribute for therapeutic candidates.[1] The orthogonal protection scheme of this compound is central to its utility. The acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function is selectively removed during each cycle of peptide elongation using mild acid, such as trifluoroacetic acid (TFA).[2] Concurrently, the more robust benzyloxycarbonyl (Z) group on the ε-amino side chain remains intact, preventing unwanted branching.[3] This Z group can be selectively removed on-resin, paving the way for site-specific side-chain modifications, or it can be cleaved during the final peptide-resin cleavage. This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in the synthesis of modified peptides.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value | Reference |
| CAS Number | 76477-42-4 | [3] |
| Molecular Formula | C19H28N2O6 | [4][5] |
| Molecular Weight | 380.5 g/mol | [4][5] |
| Appearance | White to off-white powder | [6] |
| Storage | 2-8°C, desiccated | [7] |
Note: It is crucial to refer to the Certificate of Analysis for lot-specific data. Proper storage in a cool, dry environment is necessary to prevent degradation.
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Boc-SPPS, a robust method for assembling peptide chains on a solid support. The cyclical nature of SPPS involves repetitive steps of deprotection, neutralization, and coupling.
Figure 1: General workflow for Boc solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Incorporation of this compound
This protocol outlines the manual steps for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5-10% DIPEA in DMF
-
Washing solvents: DCM, Isopropanol (IPA), DMF
-
Reaction vessel with a fritted disc
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Drain the DCM and add the deprotection solution (25-50% TFA in DCM).
-
Agitate for 1-2 minutes, then drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[8]
-
-
Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization:
-
Add the neutralization solution (5-10% DIPEA in DMF) and agitate for 2 minutes.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DMF (3x) to remove excess base.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Verification: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: The resin is now ready for the deprotection of the newly added Boc group and the coupling of the next amino acid.
On-Resin Side Chain Modification: Unleashing the Potential of the ε-Amino Group
A key advantage of using this compound is the ability to selectively deprotect the Z group on the lysine side chain while the peptide remains attached to the solid support. This allows for precise, site-specific modifications. Catalytic transfer hydrogenation is a mild and effective method for Z-group removal, avoiding the harsh conditions of strong acids.[6][9][10]
Figure 2: Workflow for on-resin side-chain modification of lysine.
Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
Materials:
-
Peptide-resin containing the this compound residue (with the N-terminal Boc group intact)
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent: DMF or a mixture of DMF/DCM
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., DMF) in a reaction vessel.
-
Catalyst Addition: Add 10% Pd/C (a catalytic amount, e.g., 0.1-0.2 equivalents relative to the Z-protected lysine) to the resin slurry.
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., a large excess of formic acid, typically 10-20 equivalents) to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. Wash the resin thoroughly with DMF and DCM to remove residual reagents.
Protocol 3: On-Resin Biotinylation of the Lysine Side Chain
Once the Z-group is removed, the free ε-amino group is available for modification. Biotinylation is a common modification for affinity purification and detection.[11][12]
Materials:
-
Peptide-resin with a deprotected lysine side-chain amine
-
Biotin-NHS ester (N-hydroxysuccinimide ester of biotin)
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Biotinylation Reaction:
-
Dissolve Biotin-NHS ester (3-5 equivalents) in DMF.
-
Add DIPEA (3-5 equivalents) to the biotin solution.
-
Add the activated biotin solution to the resin.
-
Agitate the reaction mixture overnight at room temperature.
-
-
Washing: Drain the biotinylation solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: On-Resin Fluorescent Labeling of the Lysine Side Chain
Fluorescent labeling enables the tracking and visualization of peptides in biological systems.[13]
Materials:
-
Peptide-resin with a deprotected lysine side-chain amine
-
Fluorescent dye-NHS ester (e.g., Fluorescein-NHS, Rhodamine-NHS)
-
DIPEA
-
DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Protect the reaction from light if the fluorescent dye is light-sensitive.
-
Labeling Reaction:
-
Dissolve the fluorescent dye-NHS ester (2-3 equivalents) in DMF.
-
Add DIPEA (2-3 equivalents) to the dye solution.
-
Add the activated dye solution to the resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature, protected from light.
-
-
Washing: Drain the labeling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) until the washings are colorless.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all remaining side-chain protecting groups (including the Z-group if not previously removed). This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[2][14][15]
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Protocol 5: Standard HF Cleavage
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide) to trap reactive carbocations[15]
-
Anhydrous liquid hydrogen fluoride (HF)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail to the resin. The choice of scavengers depends on the peptide sequence (e.g., for peptides containing Trp, Met, or Cys).
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill a measured amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Warm the reaction vessel to 0°C and stir for 1-2 hours.[5]
-
HF Removal: Evaporate the HF under a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its orthogonal protecting group strategy allows for the controlled incorporation of D-lysine and provides a handle for site-specific side-chain modifications. The protocols outlined in this guide provide a framework for researchers to harness the full potential of this reagent in their peptide synthesis endeavors. By understanding the underlying chemistry and adhering to established protocols, scientists can confidently synthesize novel peptides with enhanced stability and tailored functionalities for a wide range of applications in research, diagnostics, and drug development.
References
- Vertex AI Search. (2026).
-
ACS Central Science. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Publications. [Link]
- Khadse, S. (2014).
-
Springer Nature Experiments. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
- Benchchem. (2025). Application Note & Protocol: Manual Solid-Phase Peptide Synthesis of a Peptide Containing Boc-D-HomoSec(pMeBzl).
-
PMC - NIH. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Aapptec Peptides. (n.d.). This compound [55878-47-2]. [Link]
- PMC - NIH. (n.d.).
-
PubChem. (n.d.). Boc-Lys(Z)-OH. [Link]
- Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- AAPPTec. (n.d.).
-
Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides. [Link]
- NIH. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
ACS Publications. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH.
- Vertex AI Search. (2026).
-
PubMed. (n.d.). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin. [Link]
- ResearchGate. (2022).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics.
- NIH. (n.d.).
- Aapptec. (n.d.).
- ResearchGate. (2021). Fmoc solid phase peptide synthesis?.
-
LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. [Link]
- ResearchGate. (2025). The deprotection of Lys(Mtt) revisited.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- PMC. (2025). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes.
-
ACS Publications. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. [Link]
- ResearchGate. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
Sources
- 1. peptide.com [peptide.com]
- 2. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Strategic Incorporation of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, offering pathways to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH) is a pivotal building block in this endeavor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into the purification and characterization of the final peptide product.
Introduction: The Rationale for this compound in Peptide Therapeutics
The use of D-amino acids, such as D-lysine, is a well-established strategy to increase the resistance of peptide therapeutics to enzymatic degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[1] This enhanced stability can significantly prolong the in-vivo half-life of a peptide drug, leading to improved therapeutic outcomes.[1]
This compound is a specifically designed derivative of D-lysine for use in Boc-SPPS. It features two critical protecting groups:
-
The Nα-tert-butyloxycarbonyl (Boc) group: This acid-labile group protects the alpha-amino function during the coupling of the subsequent amino acid in the sequence. It is selectively removed using moderately strong acids like trifluoroacetic acid (TFA) in each cycle of the synthesis.[2]
-
The Nε-benzyloxycarbonyl (Z) group: This group protects the epsilon-amino function of the lysine side chain. The Z group is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrofluoric acid (HF) or through hydrogenolysis.[3][4] This orthogonality is crucial to prevent undesired branching of the peptide chain during synthesis.[4]
This dual protection scheme allows for the controlled and site-specific incorporation of a D-lysine residue, which can later be a site for conjugation, labeling, or other modifications if the Z group is selectively removed.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of the building block is essential for accurate reagent preparation and synthesis planning.
| Property | Value | Source |
| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | [5] |
| Molecular Formula | C19H28N2O6 | [5] |
| Molecular Weight | 380.4 g/mol | [5] |
| CAS Number | 2389-45-9 | [5] |
| Appearance | White to off-white crystalline powder | |
| Storage | 2-8°C, desiccated |
The Boc-SPPS Workflow: A Conceptual Overview
Boc-based Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][6] The general workflow is illustrated below.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Experimental Protocols: Incorporation of this compound
The following protocols provide a detailed, step-by-step guide for the manual incorporation of this compound into a peptide sequence. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).
-
Coupling Reagents: See Table 2 for options.
-
Washing Solvents: DCM and DMF.
Protocol for a Single Coupling Cycle
This protocol assumes a starting scale of 0.25 mmol of peptide-resin.
Step 1: Resin Swelling
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DCM (10 mL/g of resin) and allow the resin to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: Nα-Boc Deprotection Causality: The Boc group is an acid-labile protecting group. TFA is a moderately strong acid that selectively cleaves the Boc group without affecting the more stable Z-group on the lysine side chain or the benzyl-based linkage of the peptide to the resin.[2][7]
-
Add the deprotection solution (50% TFA in DCM, 10 mL/g of resin) to the swollen resin.
-
Agitate for 1-2 minutes and drain. This is a pre-wash step.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for 20-30 minutes at room temperature.[8]
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA.[8]
Step 3: Neutralization Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid.[7]
-
Add the neutralization solution (5-10% DIEA in DMF, 10 mL/g of resin) to the resin.
-
Agitate for 2 minutes.
-
Drain and repeat the neutralization step once more.
-
Wash the resin with DMF (3x) to remove excess DIEA.
Step 4: Coupling of this compound Causality: The carboxyl group of this compound must be activated to form a reactive species that readily acylates the free N-terminal amine of the resin-bound peptide. Various coupling reagents facilitate the formation of this activated intermediate.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling additive like HOBt (3 eq.) in a minimal amount of DMF.
-
Add a coupling agent such as DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) may be necessary.[9]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
The resin is now ready for the deprotection step of the next cycle.
Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Comments |
| DIC/HOBt | Carbodiimide | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in common washing solvents.[10] |
| HBTU/DIEA | Uronium/Aminium Salt | Fast and efficient coupling. Requires a base (DIEA) for activation.[10] Guanidinylation of the N-terminus can be a side reaction if not used correctly.[8] |
| HATU/DIEA | Uronium/Aminium Salt | Highly efficient, especially for sterically hindered couplings.[10] |
| BOP/DIEA | Phosphonium Salt | Very effective but its byproduct, HMPA, is highly carcinogenic. Largely replaced by PyBOP.[11] |
Final Cleavage and Global Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the Z-group on D-lysine) must be removed. In Boc-SPPS, this is typically achieved with a single treatment of a strong acid, most commonly anhydrous hydrofluoric acid (HF).
WARNING: Anhydrous HF is extremely corrosive, toxic, and requires specialized equipment and safety precautions. This procedure must only be performed by trained personnel in a certified chemical fume hood with an appropriate HF-resistant apparatus.[8]
Caption: Workflow for HF cleavage and deprotection.
Protocol for HF Cleavage
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Scavengers: Place the dried resin in the HF reaction vessel. Add a scavenger cocktail. Scavengers are critical to trap reactive carbocations generated during deprotection, which can otherwise cause side reactions with sensitive residues like Tryptophan, Methionine, and Tyrosine.[12] A common scavenger is anisole (10% v/v).[12]
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Warm the vessel to 0°C and stir for 1-2 hours.
-
HF Removal: After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin and peptide residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash again with cold ether, and dry under vacuum.
Purification and Characterization
The crude peptide product will contain the desired sequence along with various byproducts from the synthesis (e.g., deletion sequences). Purification is essential to obtain a product of high purity.
Purification by Reversed-Phase HPLC (RP-HPLC)
Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides.[6][13]
-
Principle: Peptides are separated based on their hydrophobicity. The crude peptide is dissolved in an aqueous mobile phase and loaded onto a hydrophobic stationary phase (e.g., C18 column). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides, with more hydrophobic peptides eluting later.[14]
-
Mobile Phase: A common mobile phase system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Protocol Outline:
-
Dissolve the crude peptide in a minimal amount of Solvent A (or a solvent mixture that ensures complete dissolution).
-
Inject the sample onto a preparative or semi-preparative RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B. The specific gradient will need to be optimized for each peptide.[14]
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[14]
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by verifying its molecular weight.[15][16][17]
-
Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used.[15]
-
Procedure: A small aliquot of the purified peptide is analyzed. The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of the desired peptide.
-
Tandem MS (MS/MS): For further confirmation, tandem mass spectrometry can be used to fragment the peptide and verify its amino acid sequence.[18][19]
References
- Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- ACS Publications. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- PubMed. (2015). Characterization of Synthetic Peptides by Mass Spectrometry.
- Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography.
- Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Journal of Biomolecular Techniques. (n.d.). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics.
- AAPPTec. (n.d.). Peptide Purification.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- PubChem. (n.d.). Boc-Lys(Z)-OH.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- (n.d.). The Strategic Advantage of D-Lysine in Peptide Therapeutics: A Look at this compound.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (n.d.). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- (n.d.). Fmoc Resin Cleavage and Deprotection.
- (n.d.). Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS.
- PubChem. (n.d.). Boc-D-Lys-OH.
- NIH. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
- ChemicalBook. (n.d.). BOC-D-LYS-OH.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BenchChem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Sigma-Aldrich. (n.d.). Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem.
- Sigma-Aldrich. (n.d.). Fmoc-D-Lys(Boc)-OH.
- ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- (2011). Peptide Coupling Reagents, More than a Letter Soup.
- MedchemExpress.com. (n.d.). Boc-D-Lys-OH | Amino Acid Derivative.
- Advanced ChemTech. (n.d.). This compound.
- (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2465.
- PeptaNova. (n.d.). Boc-D-Lys(Cl-Z)-OH.
- PubMed Central. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chempep.com [chempep.com]
- 13. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
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- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jbt.abrf.org [jbt.abrf.org]
Precision Engineering of Labeled Peptides: An Application Guide to Boc-D-Lys(Z)-OH
Introduction: The Strategic Imperative for Labeled Peptides and the Role of Boc-D-Lys(Z)-OH
In the landscape of contemporary biomedical research and drug development, labeled peptides are indispensable tools. From elucidating metabolic pathways and quantifying protein expression to enabling advanced in-vivo imaging and targeted drug delivery, the ability to site-specifically incorporate a label—be it a stable isotope, a fluorophore, or a biotin tag—is of paramount importance. The synthesis of such precisely modified peptides demands a robust and versatile chemical strategy. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology, while a classic approach, remains a powerful and relevant technique, particularly for complex or hydrophobic sequences.[1]
At the heart of this strategy lies the careful selection of orthogonally protected amino acid building blocks. This compound, and its frequently used analog Boc-D-Lys(2-Cl-Z)-OH, are pivotal reagents in this context.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound for the synthesis of site-specifically labeled peptides. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and illustrate the underlying chemical logic that ensures the synthesis of high-purity, precisely labeled peptide products. The incorporation of a D-amino acid like D-lysine also offers the significant advantage of increased resistance to enzymatic degradation, enhancing the in-vivo stability and therapeutic potential of the resulting peptide.
The Principle of Orthogonality: A Tale of Two Protecting Groups
The success of any multi-step chemical synthesis, especially SPPS, hinges on the concept of orthogonal protection. This principle dictates that different protecting groups can be removed under distinct chemical conditions without affecting one another.[3] In the case of this compound, we have two key protecting groups:
-
The Nα-Boc (tert-butyloxycarbonyl) group: This is a temporary protecting group for the alpha-amino group of the lysine. It is labile to moderately strong acids, typically trifluoroacetic acid (TFA), and is removed at each cycle of peptide chain elongation.[2]
-
The Nε-Z (benzyloxycarbonyl) or 2-Cl-Z (2-chlorobenzyloxycarbonyl) group: This is a more robust, "permanent" protecting group for the epsilon-amino group of the lysine side chain. It is stable to the repetitive TFA treatments used to remove the Boc group.[3] This stability is crucial to prevent unwanted acylation of the lysine side chain, which would otherwise lead to branched peptide impurities. The Z group's removal requires more stringent conditions, such as treatment with strong acids like anhydrous hydrofluoric acid (HF) during the final cleavage step, or, importantly for labeling applications, through catalytic hydrogenolysis.[4]
This differential lability is the cornerstone of the strategy, allowing for the sequential construction of the peptide backbone via Boc deprotection and coupling, while keeping the lysine side chain protected until a specific modification is desired.
Visualizing the Strategy: The Boc-SPPS Workflow for Labeled Peptides
The following diagram outlines the general workflow for synthesizing a peptide with a site-specific label on a lysine residue using a Boc-SPPS approach.
Caption: General workflow for labeled peptide synthesis using this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific peptide sequence and the nature of the label being incorporated.
Protocol 1: Standard Boc-SPPS Elongation Cycle
This protocol details the steps for adding a single Boc-protected amino acid to the growing peptide chain on the solid support.
Materials:
-
Peptide-resin
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
Isopropanol
| Step | Procedure | Purpose |
| 1 | Resin Swelling | Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. |
| 2 | Nα-Boc Deprotection | Drain DCM. Add 50% TFA in DCM (v/v) and agitate for 1-2 minutes (pre-wash). Drain, then add fresh 50% TFA in DCM and agitate for 20-30 minutes.[2] |
| 3 | Washing | Drain the TFA solution. Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x). |
| 4 | Neutralization | Add 10% DIPEA in DMF (v/v) and agitate for 2 minutes. Repeat once.[2] |
| 5 | Washing | Wash the resin with DMF (3x) to remove excess base. |
| 6 | Amino Acid Coupling | Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.[2] |
| 7 | Monitoring | Perform a Kaiser test to confirm the absence of free primary amines (complete coupling). A negative result (yellow/brown beads) is desired. If positive (blue beads), repeat the coupling step.[3] |
| 8 | Washing | Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle. |
Protocol 2: On-Resin Labeling via Selective Side-Chain Deprotection
This protocol describes the key steps for selectively removing the Nε-Z (or 2-Cl-Z) group and coupling a label. This is performed after the full peptide sequence has been assembled but before final cleavage from the resin.
A. Selective Deprotection of the Nε-Z/2-Cl-Z Group (Hydrogenolysis)
Caution: Hydrogen gas is flammable. This procedure must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Peptide-resin with N-terminal Boc protection and Lys(Z) or Lys(2-Cl-Z)
-
10% Formic acid in Methanol (MeOH)
-
Palladium catalyst (e.g., 5% Pd on carbon)
| Step | Procedure | Purpose |
| 1 | Resin Preparation | Swell the peptide-resin in 10% formic acid in MeOH. |
| 2 | Catalyst Addition | Add an equal mass of Pd catalyst relative to the mass of the peptide-resin.[4] |
| 3 | Reaction | Stir the mixture vigorously. Gentle warming may be applied to initiate the reaction (evolution of gas). Maintain an acidic environment by adding more formic acid if necessary.[4] |
| 4 | Monitoring | Monitor the reaction for completion using a suitable method, such as a small-scale cleavage and mass spectrometry analysis of a resin sample. |
| 5 | Catalyst Removal | Once complete, filter the resin to remove the Pd catalyst. Wash the resin thoroughly with MeOH and DMF. |
| 6 | Washing & Neutralization | Wash the resin with DMF (3x), neutralize with 10% DIPEA in DMF (2x, 2 min each), and wash again with DMF (3x). The resin now has a free ε-amino group on the lysine side chain. |
B. Coupling of the Label
The now-free ε-amino group is ready for acylation with a desired label (e.g., an activated ester of a fluorescent dye, a biotin derivative, or an isotopically labeled carboxylic acid). The coupling conditions are similar to the standard amino acid coupling.
| Step | Procedure | Purpose |
| 1 | Label Activation | In a separate vessel, dissolve the label (e.g., Biotin-NHS ester, 3 eq.) and a coupling agent/base if necessary (e.g., DIPEA, 6 eq.) in DMF. |
| 2 | Coupling Reaction | Add the activated label solution to the resin and agitate at room temperature until the reaction is complete (typically 2-4 hours, can be monitored by Kaiser test). |
| 3 | Washing | Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. |
Protocol 3: Final Cleavage and Deprotection
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Labeled peptide-resin
-
Anhydrous hydrofluoric acid (HF)
-
Scavenger (e.g., p-cresol, anisole)
-
Cold diethyl ether
| Step | Procedure | Purpose |
| 1 | Resin Preparation | Dry the peptide-resin thoroughly under vacuum. |
| 2 | Final Boc Deprotection | Perform a final Nα-Boc deprotection using 50% TFA in DCM as described in Protocol 1. |
| 3 | HF Apparatus Setup | Place the dried resin in the HF reaction vessel and add the scavenger cocktail (e.g., 9:1 HF:p-cresol).[2] |
| 4 | Cleavage Reaction | Cool the vessel to 0°C and distill anhydrous HF into it. Stir the mixture at 0°C for 1 hour.[2] |
| 5 | HF Removal | Evaporate the HF under a stream of nitrogen gas. |
| 6 | Peptide Precipitation | Wash the remaining residue with cold diethyl ether to precipitate the crude labeled peptide. |
| 7 | Isolation & Purification | Collect the peptide by filtration or centrifugation, dry under vacuum, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC). |
| 8 | Characterization | Confirm the identity and purity of the final labeled peptide using mass spectrometry and analytical RP-HPLC. |
Data Summary and Key Considerations
| Parameter | Reagent/Condition | Rationale and Notes |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Acid-labile; removed with TFA in each cycle.[2] |
| Lys Side-Chain Protection | Z or 2-Cl-Z | Stable to TFA; removed by HF (final cleavage) or hydrogenolysis (selective deprotection).[3][4] |
| Solid Support | MBHA or PAM resin | Standard resins for Boc-SPPS, providing stability and appropriate cleavage characteristics.[5] |
| Nα-Deprotection | 50% TFA in DCM | Standard condition for efficient Boc removal without significant side-chain deprotection.[2] |
| Coupling Activation | HBTU/DIPEA | Efficient activation method for forming peptide bonds with low risk of racemization.[2] |
| Selective Z-Deprotection | Catalytic Hydrogenolysis | Orthogonal removal condition that leaves acid-labile groups (like Boc) and the peptide-resin linkage intact.[4] |
| Final Cleavage | Anhydrous HF | Strong acid required to cleave the peptide from the resin and remove Z/2-Cl-Z and other benzyl-based side-chain protecting groups.[2] |
| Scavengers (in HF) | p-cresol, anisole | Cation scavengers that prevent reactive cleavage byproducts from modifying sensitive residues (e.g., Trp, Met). |
Troubleshooting and Expert Insights
-
Incomplete Z-Group Deprotection: Hydrogenolysis can sometimes be sluggish. Ensure the catalyst is active and the reaction mixture is stirred vigorously to ensure good contact between the resin, solvent, and catalyst. Monitoring the reaction is crucial.
-
Alternative Labeling Strategy: For some applications, using Boc-D-Lys(Fmoc)-OH is a valuable alternative. The Fmoc group is base-labile (removed with piperidine) and thus orthogonal to the acid-labile Boc group.[3] This avoids the need for hydrogenolysis, which may be incompatible with other functional groups in the peptide.
-
Label Stability: Ensure the label you are incorporating is stable to the final HF cleavage conditions. Some fluorescent dyes may not be compatible. In such cases, a strategy involving post-purification solution-phase labeling might be necessary.
Conclusion
This compound is a powerful and versatile building block for the synthesis of site-specifically labeled peptides using the robust Boc-SPPS strategy. The key to its utility lies in the orthogonal nature of the Z protecting group, which can be selectively removed on-resin via hydrogenolysis, providing a unique handle for the introduction of isotopic, fluorescent, or other labels. By understanding the chemical principles and following validated protocols, researchers can leverage this reagent to create sophisticated peptide tools essential for advancing scientific discovery and therapeutic development.
References
- Ningbo Inno Pharmchem Co., Ltd. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Vertex AI Search.
- BenchChem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec.
- BenchChem. Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Cambridge Isotope Laboratories, Inc. Peptide Synthesis.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences.
- AAP Bio-Cat. Amino Acid Derivatives for Peptide Synthesis.
- Silantes. Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Silantes.
- CPC Scientific. Stable Isotope-Labeled Peptides White Paper. CPC Scientific.
Sources
The Strategic Application of Boc-D-Lys(Z)-OH in Solution-Phase Peptide Synthesis: A Detailed Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the meticulous construction of peptides with defined sequences and stereochemistry is paramount. Solution-phase peptide synthesis (SPPS), while often considered a classical technique, offers significant advantages for the production of short to medium-length peptides, peptide fragments for convergent synthesis, and peptides containing unconventional modifications.[1] A cornerstone of this methodology is the strategic use of orthogonally protected amino acid building blocks. Among these, Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH) stands out as a critical reagent for the controlled incorporation of D-lysine residues.[2]
This comprehensive guide provides an in-depth exploration of the application of this compound in solution-phase peptide synthesis. We will delve into the rationale behind its dual-protection scheme, provide detailed, field-proven protocols for its use, and discuss the critical aspects of reaction monitoring, intermediate purification, and final deprotection.
The Strategic Importance of the Boc/Z Protection Scheme in Lysine Chemistry
The synthesis of peptides requires the temporary masking of the α-amino group and any reactive side-chain functionalities to prevent unwanted side reactions during peptide bond formation.[3] this compound employs a "quasi-orthogonal" protection strategy, where the two protecting groups can be removed under distinct acidic conditions of varying strengths.[4]
-
The Nα-Boc (tert-Butoxycarbonyl) Group: This protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), and is used for the temporary protection of the α-amino group.[1] Its removal is the key step in the iterative elongation of the peptide chain.[5]
-
The Nε-Z (Benzyloxycarbonyl or Cbz) Group: The Z-group offers robust protection for the ε-amino group of the lysine side chain and is stable to the acidic conditions used to cleave the Boc group.[6] This stability is crucial to prevent the formation of branched peptides. The Z-group is typically removed under harsher conditions, such as strong acidolysis (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[6][7]
The D-configuration of the lysine residue is often intentionally incorporated into peptide-based therapeutics to enhance proteolytic stability and modulate biological activity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [2] |
| Molecular Weight | 380.44 g/mol | [2] |
| Appearance | White to off-white powder | Generic observation |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. | Generic observation |
| Storage | 2-8°C | Generic observation |
Experimental Protocols: A Step-by-Step Guide to Dipeptide Synthesis
To illustrate the practical application of this compound, we present a detailed protocol for the solution-phase synthesis of the dipeptide, Boc-D-Lys(Z)-Ala-OMe. This example will cover the key steps of coupling, work-up, and characterization.
Diagram: Workflow for Solution-Phase Dipeptide Synthesis
Caption: A schematic workflow for the synthesis of a dipeptide using this compound in solution.
Protocol 1: Coupling of this compound with L-Alanine Methyl Ester
This protocol details the formation of the peptide bond between this compound and the methyl ester of L-alanine.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and H-Ala-OMe.HCl (1.05 eq). Dissolve the solids in anhydrous DCM.
-
Neutralization: Cool the solution to 0°C in an ice bath. Add NMM (1.1 eq) dropwise to neutralize the hydrochloride salt of the amino ester. Stir for 15 minutes.
-
Activation: Add HOBt (1.1 eq) to the reaction mixture. This acts as a racemization suppressant.[8] Then, add EDC.HCl (1.1 eq) portion-wise.
-
Coupling: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This series of washes removes unreacted starting materials and coupling byproducts.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-D-Lys(Z)-Ala-OMe.
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
Deprotection Strategies for the Nα-Boc and Nε-Z Groups
Following the successful synthesis of the protected peptide, the removal of the protecting groups is required to yield the final, active peptide.
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection pathways for Boc and Z groups.
Protocol 2: Nα-Boc Deprotection
This protocol is for the removal of the temporary Boc group to allow for further chain elongation.
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.[10]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Co-evaporate the TFA with toluene under reduced pressure.
-
The resulting TFA salt of the peptide can be used directly in the next coupling step after neutralization with a non-nucleophilic base like NMM or Diisopropylethylamine (DIPEA).[11]
Protocol 3: Nε-Z Deprotection by Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a milder and often more convenient method for Z-group removal compared to traditional hydrogenation with H₂ gas.[7]
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol or ethanol
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 equivalents) as the hydrogen donor.[7]
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 4: Nε-Z Deprotection with HBr in Acetic Acid
This is a harsher, classical method for Z-group removal and should be used with caution, especially with sensitive peptides.[12]
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anisole (scavenger)
-
Diethyl ether, cold
Procedure:
-
Dissolve the Z-protected peptide in glacial acetic acid.
-
Add anisole (as a scavenger to trap the benzyl cation).
-
Add a solution of 33% HBr in acetic acid.
-
Stir at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[10]
Troubleshooting and Key Considerations
-
Racemization: The use of HOBt or other additives during the coupling step is crucial to minimize racemization, especially when activating the carboxylic acid of the N-protected amino acid.[8]
-
Incomplete Coupling: If the coupling reaction is sluggish, it may be necessary to use a more potent coupling reagent or to increase the reaction time and/or temperature.
-
Purification Challenges: The purification of peptide intermediates in solution-phase synthesis can be challenging due to their similar polarities. Careful selection of the chromatographic conditions is essential. Liquid-liquid extraction is a primary method for purifying intermediates.[9]
-
Catalyst Poisoning: During hydrogenolysis, sulfur-containing amino acids (Met, Cys) can poison the palladium catalyst. In such cases, alternative deprotection methods for the Z-group should be considered.
Conclusion
This compound is an invaluable building block for the precise and controlled synthesis of D-lysine-containing peptides in solution. The strategic deployment of its Boc and Z protecting groups allows for the selective elongation of the peptide chain while preventing unwanted side-chain reactions. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully utilize this versatile reagent in their peptide synthesis endeavors. A thorough understanding of the principles of peptide chemistry, coupled with careful experimental execution, will ultimately lead to the successful synthesis of target peptides for a wide range of applications in research and drug development.
References
-
Kikutani, Y., et al. (2015). Peptide synthesis 'in water' by a solution-phase method using water-dispersible nanoparticle Boc-amino acid. Chemical Communications, 51(84), 15396-15399. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Wikipedia contributors. (2024). Peptide synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. BenchChem Technical Support.
-
Gogoi, P., et al. (2010). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications, 46(42), 8032-8034. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Technical Support.
- AAPPTec. (n.d.).
- Baran, P. S., et al. (2019). Method for solution-phase peptide synthesis.
- Sivanandaiah, K. M., et al. (1983). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22B(10), 993-996.
- Royal Society of Chemistry. (2013). Electronic Supplementary Information for Polymer Chemistry. Royal Society of Chemistry.
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Adjei, E. A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 561-570. [Link]
- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem Technical Support.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- ResearchGate. (2025). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]
- BOC Sciences. (n.d.). Optimizing Peptide Synthesis with High-Quality this compound. BOC Sciences.
- ResearchGate. (2022). Cbz deprotection conditions: screening of catalysts and sources of H2.
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem Technical Support.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- ResearchGate. (2025). Cleavage and deprotection of peptides on MBHA‐resin with hydrogen bromide.
- Kventsel, G., et al. (2009). Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
-
Ben-Ishai, D., & Berger, A. (1952). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. The Journal of Organic Chemistry, 17(12), 1564-1570. [Link]
- ResearchGate. (2022). Why does my CBz-deprotection not work?.
Sources
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Comprehensive Purity Analysis of Boc-D-Lys(Z)-OH
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analytical methods required to verify the purity of Nα-t-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, commonly known as Boc-D-Lys(Z)-OH. The purity of this protected amino acid is paramount for the successful synthesis of peptides and peptidomimetics, as impurities can introduce undesired modifications and complicate downstream purification. This guide details an orthogonal analytical strategy, combining chromatographic and spectroscopic techniques to ensure a thorough assessment of chemical and chiral purity. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC), explaining the scientific rationale behind each procedural step.
Introduction: The Critical Role of Purity in Peptide Synthesis
This compound is a critical building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the alpha-amino group, while the benzyloxycarbonyl (Z) group protects the side-chain epsilon-amino group. This orthogonal protection scheme allows for selective deprotection and peptide chain elongation. The presence of impurities, such as diastereomers (Boc-L-Lys(Z)-OH), incompletely protected precursors (e.g., Boc-D-Lys-OH), or byproducts from synthesis, can terminate peptide synthesis prematurely or result in the generation of complex mixtures that are difficult to purify.[1][2] Therefore, a multi-faceted analytical approach is not just recommended but essential for quality control.
Defining Purity: A Multi-Parameter Approach
The purity of this compound is not a single value but a composite of several critical attributes. A comprehensive analysis must address:
-
Chemical Purity: The percentage of the desired this compound molecule relative to any organic, non-chiral impurities.
-
Chiral (Enantiomeric) Purity: The percentage of the D-enantiomer relative to its L-enantiomer counterpart.[1][2] This is critical as the biological activity of peptides is highly dependent on their stereochemistry.[3]
-
Structural Identity: Confirmation that the compound has the correct molecular structure and weight.
-
Residual Solvents & Water Content: Quantification of any remaining solvents from synthesis and purification, which can affect reaction stoichiometry.
This guide focuses on the first three attributes, which are typically assessed using the methods described herein.
The Orthogonal Analytical Strategy
No single analytical technique can provide a complete purity profile. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to analyze the same sample. This strategy provides a highly confident and self-validating assessment of the material's quality.
Sources
Application of Boc-D-Lys(Z)-OH in Modern Drug Discovery: A Technical Guide to Synthesis and Strategy
Abstract: The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, commonly known as Boc-D-Lys(Z)-OH, stands out as a pivotal building block in this endeavor.[1][2] Its unique stereochemistry and orthogonal protecting group scheme offer medicinal chemists precise control over peptide synthesis, enabling the development of therapeutics with enhanced pharmacological properties. This guide provides an in-depth exploration of the chemistry of this compound, its strategic applications in overcoming the limitations of natural peptides, and detailed, field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, from protecting group strategy to final cleavage conditions, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.
The Chemistry and Strategic Value of this compound
The efficacy of this compound in peptide synthesis stems from its dual-protection scheme, which allows for selective and controlled peptide chain elongation.[1]
Molecular Structure and Properties
This compound is a derivative of the D-enantiomer of lysine, where the alpha-amino (Nα) group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain epsilon-amino (Nε) group is protected by the more robust benzyloxycarbonyl (Z) group.[1][3] This structure is fundamental to its application in the Boc/Bzl strategy of SPPS.[4][5]
| Property | Value | Reference(s) |
| Chemical Name | Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine | [6] |
| CAS Number | 55878-47-2 | [6] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [6] |
| Molecular Weight | 380.44 g/mol | |
| Appearance | White to off-white powder | |
| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) |
The Principle of Orthogonal Protection
The core advantage of this compound lies in its orthogonal protecting groups.[1][7] An orthogonal set of protecting groups allows for the deprotection of one type of group without affecting the others.[7][8]
-
The Boc Group (Temporary Protection): The Nα-Boc group is labile to moderate acids.[9] In each cycle of SPPS, it is removed with trifluoroacetic acid (TFA) to expose the alpha-amino group for coupling with the next amino acid in the sequence.[4][10]
-
The Z Group (Permanent/Side-Chain Protection): The Nε-Z group is stable under the acidic conditions used to remove the Boc group.[3][8] It remains intact throughout the chain assembly process, preventing the highly nucleophilic ε-amino group from causing unwanted side reactions, such as chain branching.[4] The Z group is typically removed during the final step of the synthesis under stronger conditions, such as treatment with strong acids like anhydrous hydrogen fluoride (HF) or catalytic hydrogenation.[1][10]
This orthogonality is the key to synthesizing a peptide with a defined sequence, ensuring that peptide bond formation occurs exclusively at the N-terminus of the growing chain.
Strategic Applications in Drug Discovery
The incorporation of a D-amino acid like D-lysine is not merely a synthetic choice; it is a strategic decision to engineer peptides with superior therapeutic potential.
Enhancing Metabolic Stability
A major hurdle for peptide therapeutics is their rapid degradation in vivo by proteases, which primarily recognize and cleave peptide bonds between L-amino acids.[11] Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significant increase in their circulatory half-life and enhanced biological stability.[11][12] The use of this compound is a direct and effective method to introduce this stability-enhancing feature into a peptide sequence.
Synthesis of Constrained Peptides and Peptidomimetics
Many peptides are highly flexible in solution, which can result in lower binding affinity for their biological targets. Constraining a peptide into its bioactive conformation can dramatically improve its potency and selectivity.[13] The ε-amino group of the lysine side chain, once deprotected, serves as a versatile chemical handle for introducing conformational constraints.[13]
Applications include:
-
Lactam Bridging: Intramolecular amide bond formation between the lysine side-chain amine and a side-chain carboxyl group (e.g., from Aspartic or Glutamic acid) creates a cyclic, or "stapled," peptide.[13]
-
Bioconjugation: The lysine side chain can be selectively modified post-synthesis for attaching payloads like toxins (in antibody-drug conjugates), imaging agents, or polymers like PEG to improve pharmacokinetic properties.[3]
-
Receptor Agonists/Antagonists: The precise positioning of the charged D-lysine side chain can be critical for receptor interaction. For example, the synthetic peptide (D-Lys6)-LH-RH is an agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a key target in reproductive medicine and oncology.[9]
Development of Novel Antimicrobial Peptides (AMPs)
AMPs are a promising class of therapeutics to combat antibiotic-resistant bacteria. Research has shown that substituting specific L-lysine residues with D-lysine can enhance the antimicrobial activity of these peptides.[14] Furthermore, such substitutions can sometimes reduce undesired hemolytic activity, improving the safety profile of the potential drug.[14] this compound is the ideal reagent for systematically exploring these structure-activity relationships.
Experimental Application Notes and Protocols
The following protocols are intended for researchers familiar with standard laboratory practices and safety procedures for handling hazardous chemicals.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc-SPPS strategy is a cyclical process involving the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).[8][15]
Protocol: Incorporation of this compound into a Peptide Sequence
This protocol details a single coupling cycle using manual SPPS techniques.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5-10% DIPEA in DMF
-
Kaiser Test Kit
Procedure:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has been washed and has a free N-terminal amine (confirmed by a positive Kaiser test). If starting after a deprotection step, proceed to step 3.
-
Nα-Boc Deprotection:
-
Swell the resin in DCM for 20-30 minutes.[4]
-
Treat the resin with the TFA/DCM solution for 1-2 minutes (pre-wash), drain, and then treat with fresh TFA/DCM solution for 20-30 minutes with agitation.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual acid.[4]
-
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq.) to the activation mixture. Allow to pre-activate for 1-2 minutes. This step is crucial to prevent side reactions like guanidinylation of the N-terminus.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive, the coupling step may be repeated.
-
Once coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol: Final Cleavage and Global Deprotection (HF Cleavage)
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive, toxic, and dangerous substance. This procedure must only be performed by trained personnel in a specialized, HF-resistant chemical fume hood using a dedicated HF cleavage apparatus. Proper personal protective equipment (PPE), including a face shield, acid-resistant apron, and specialized gloves, is mandatory.
Materials:
-
Fully synthesized, dried peptide-resin (with N-terminal Boc group removed).[16]
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole, thioanisole)
-
Cold diethyl ether
-
HF Cleavage Apparatus
Procedure:
-
Preparation:
-
Ensure the final Nα-Boc group has been removed from the peptide-resin.[16]
-
Place the dried peptide-resin (e.g., 250 mg) in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail. The choice of scavengers is critical to prevent side reactions caused by reactive cations generated during cleavage.[4][16] A common scavenger is anisole or a mixture like p-cresol/thioanisole.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel (e.g., 10 mL).
-
Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the Z group from lysine, along with other benzyl-based side-chain protecting groups.[4][5]
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by evaporation under a stream of nitrogen gas.[4]
-
Once the HF is removed, add cold diethyl ether to the residue. This will precipitate the crude peptide.
-
Agitate the slurry to ensure the peptide precipitates fully and any organic-soluble scavengers and byproducts are washed away.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by filtration or centrifugation.[4]
-
Wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., Mass Spectrometry).
-
Quality Control and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Deletion Peptides (MS) | Incomplete Nα-Boc deprotection.[4] Incomplete coupling reaction. | Ensure fresh TFA solution and adequate deprotection time (20-30 min).[4] Use a monitoring test (Kaiser test) to confirm complete coupling before proceeding. Double couple if necessary. |
| Branched Peptides (MS) | Premature deprotection of the Nε-Z group. Use of a lysine derivative with an insufficiently robust side-chain protecting group. | This compound is generally robust. Ensure no harsh conditions (e.g., catalytic hydrogenation) were accidentally used mid-synthesis. Verify the identity of the starting material.[4] |
| Guanidinylation (MS) | Reaction of uronium coupling reagents (HBTU/HATU) with the free N-terminal amine. | Pre-activate the carboxylic acid with the coupling reagent for 1-2 minutes before adding it to the resin. This minimizes the concentration of free coupling reagent available to react with the peptide.[4] |
| Poor Yield after Cleavage | Incomplete cleavage from the resin. Adsorption of the peptide to the resin. | Ensure sufficient cleavage time and appropriate HF-to-resin ratio. After HF evaporation, wash the resin with TFA or acetic acid to recover any adsorbed peptide before ether precipitation. |
Conclusion
This compound is more than a simple amino acid derivative; it is a strategic tool for molecular engineering in drug discovery. Its D-stereochemistry provides a direct route to improving the metabolic stability of peptide therapeutics, a critical parameter for clinical success.[11][12] The robust, orthogonal protection scheme ensures high-fidelity synthesis, while the reactive side chain offers a gateway to advanced peptide designs, including constrained structures and complex bioconjugates.[1][13] By understanding the chemical principles behind its use and adhering to validated protocols, researchers can effectively harness the power of this compound to create novel peptide candidates with enhanced potency, stability, and therapeutic potential.
References
-
Title: 26.7: Peptide Synthesis. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Boc-Lys(Z)-OH Definition. Source: Fiveable. URL: [Link]
-
Title: Boc-D-Lys(Cl-Z)-OH. Source: PeptaNova. URL: [Link]
-
Title: this compound [55878-47-2]. Source: Aapptec Peptides. URL: [Link]
-
Title: Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: Aapptec. URL: [Link]
-
Title: Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Source: MDPI. URL: [Link]
-
Title: Best Peptides Fmoc-D-Lys(Boc)-OH. Source: AAPPTec. URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Luxembourg Bio Technologies. URL: [Link]
-
Title: Methods and protocols of modern solid phase peptide synthesis. Source: ResearchGate. URL: [Link]
-
Title: CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Source: Aapptec Peptides. URL: [Link]
-
Title: Boc-D-Lys(Fmoc)-OH [115186-31-7]. Source: Aapptec Peptides. URL: [Link]
-
Title: Electronic Supplementary Information. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]
-
Title: Boc-D-Lys-OH. Source: PubChem, National Institutes of Health (NIH). URL: [Link]
-
Title: Constrained Peptides in Drug Discovery and Development. Source: SciSpace. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Boc-D-Lys(Z)-OH Coupling Reactions
Welcome to the technical resource hub for scientists navigating the intricacies of solid-phase peptide synthesis (SPPS) with Boc-D-Lys(Z)-OH. The successful incorporation of lysine, with its reactive ε-amino side chain, is pivotal for synthesizing peptides with desired biological functions. However, it presents unique challenges. This guide provides in-depth, field-tested insights and troubleshooting protocols designed to ensure the success of your synthesis.
The core challenge in using any lysine derivative in Boc-SPPS is twofold: ensuring complete coupling at the α-amino group while preventing any unwanted reactions at the ε-amino group. The choice of the side-chain protecting group is therefore critical. The benzyloxycarbonyl (Z) group, and more robustly its chlorinated derivative, 2-chlorobenzyloxycarbonyl (2-Cl-Z), is the standard for Boc-SPPS. It is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc removal but is readily cleaved during the final, strong acid (e.g., HF) deprotection step.[1]
This guide addresses the most common issues encountered during the coupling of this compound, from incomplete reactions to problematic side products, providing a structured, causality-driven approach to troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding this compound coupling.
Q1: What are the primary reasons for an incomplete coupling of this compound? An incomplete coupling, typically identified by a positive Kaiser test after the coupling step, can stem from several factors even though this compound is not exceptionally sterically hindered.[2] The most common causes are:
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures on the resin, physically blocking the N-terminal amine from reacting with the activated amino acid.[3]
-
Suboptimal Activation: The coupling reagents may be degraded (e.g., by moisture), or the activation time may be insufficient, leading to a low concentration of the active ester.[3]
-
Poor Resin Swelling: The solid support must be adequately swollen for reagents to diffuse and access the reactive sites. Inadequate swelling in the chosen solvent is a common cause of failure.[4]
-
Steric Hindrance: While the amino acid itself is not the most challenging, the sequence of the growing peptide can create a sterically hindered environment around the N-terminus.[5]
Q2: My Kaiser test is positive after coupling. What is the immediate course of action? A positive Kaiser test indicates the presence of unreacted primary amines and requires immediate intervention to prevent the formation of deletion sequences. The recommended strategy is:
-
Recouple (Double Coupling): This is the most direct solution. Drain the reaction vessel and repeat the coupling step using a freshly prepared, pre-activated solution of this compound.[2][3]
-
Switch Reagents: If using a carbodiimide like DIC/HOBt, consider switching to a more potent uronium/aminium salt like HATU or HBTU for the recoupling step to overcome higher activation energy barriers.[3]
-
Capping: If a second coupling is unsuccessful or undesirable, the remaining unreacted amines should be permanently blocked or "capped" using an acetylating agent like acetic anhydride. This terminates the incomplete chains, simplifying the final purification of the target peptide.[3]
Q3: How do I prevent branching at the lysine side chain? Branched peptide formation occurs if the ε-amino group of the lysine side chain is acylated.[6] This is a critical side reaction that undermines the integrity of the final product. Prevention is straightforward:
-
Use a Robust Protecting Group: The use of this compound, or more commonly Boc-D-Lys(2-Cl-Z)-OH , is standard practice. The 2-Cl-Z group offers enhanced stability against the repetitive TFA deprotection steps compared to the standard Z group, ensuring the side chain remains protected throughout the synthesis.[1][6]
-
Verify Raw Material: Always ensure the starting amino acid is correctly protected. An unprotected lysine derivative will invariably lead to side-chain acylation.
Q4: Can my coupling reagent cause side reactions? Yes. While highly efficient, uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can cause a chain-terminating side reaction known as guanidinylation.[6][7] This occurs when the reagent reacts with the peptide's N-terminal amine. To prevent this:
-
Pre-activate the Amino Acid: Always pre-activate the this compound with the coupling reagent and a base (like DIEA) in a separate vessel for 1-2 minutes before adding the mixture to the resin.[3][6] This ensures the activated species is the intended amino acid ester, not the coupling reagent itself.
Part 2: In-Depth Troubleshooting Guide for Incomplete Coupling
A positive Kaiser test is the most frequent roadblock in SPPS. The following guide provides a systematic approach to diagnosing and resolving the underlying cause.
| Symptom | Potential Cause | Diagnostic Step | Recommended Solution(s) |
| Positive Kaiser Test (Blue/Purple Beads) After Coupling | 1. Inefficient Activation / Insufficient Reagents | Review protocol: Were at least 3 equivalents of amino acid and coupling reagents used? Are reagents fresh and stored under anhydrous conditions? | 1a. Perform a double coupling with fresh reagents.[2] 1b. Increase reaction time for the second coupling (e.g., from 1 hr to 2-4 hrs).[3] |
| 2. Steric Hindrance from Growing Peptide | Analyze the peptide sequence preceding the coupling site. Are there bulky residues (e.g., Val, Ile)? | 2a. Switch to a more powerful coupling reagent like HATU or HBTU for the recoupling step.[3] 2b. Consider coupling at a slightly elevated temperature (e.g., 30-40°C), though this may increase racemization risk.[3] | |
| 3. Peptide Aggregation on Resin | Is the sequence known to be hydrophobic? Has the resin visibly clumped? | 3a. Switch the reaction solvent from DMF to NMP , or use a DMF/DCM mixture.[3] 3b. Add a chaotropic salt (e.g., 0.4 M LiCl) to the reaction to disrupt secondary structures.[3] | |
| Low Final Yield with Deletion Sequence at Lys Position | Chronic Incomplete Coupling | Was the Kaiser test routinely performed after the this compound coupling step during synthesis? | Implement routine Kaiser testing at this step. Prophylactically use a high-efficiency coupling protocol (e.g., HATU) for all this compound additions. |
Troubleshooting Workflow: Positive Kaiser Test
The following diagram illustrates the decision-making process when encountering an incomplete coupling reaction.
Caption: Troubleshooting workflow for a positive Kaiser test result.
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility and success.
Protocol 1: Standard DIC/HOBt Coupling
This method is cost-effective and suitable for most routine coupling steps.
-
Materials:
-
Resin-bound peptide with free N-terminal amine (1 eq.)
-
Boc-D-Lys(2-Cl-Z)-OH (3 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH and HOBt in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the drained resin.
-
Add DIC to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[3]
-
Perform a Kaiser test to monitor reaction completion.
-
Once the test is negative, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 2: High-Efficiency HATU Coupling
This protocol is recommended for difficult couplings, sequences prone to aggregation, or as a rescue strategy after a failed DIC/HOBt coupling.
-
Materials:
-
Resin-bound peptide with free N-terminal amine (1 eq.)
-
Boc-D-Lys(2-Cl-Z)-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes and drain.
-
Pre-activation: In a separate vessel, dissolve Boc-D-Lys(2-Cl-Z)-OH and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.[3]
-
Transfer the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 20-45 minutes.[3]
-
Perform a Kaiser test to confirm completion.
-
Once the test is negative, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 3: Kaiser Test (for Free Primary Amines)
This qualitative test is critical for monitoring both the completion of coupling (negative result) and the completion of deprotection (positive result).[2]
-
Reagents:
-
Procedure:
-
Place a small sample of resin beads (~5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the test tube to 100-110°C for 3-5 minutes.
-
Observe the color:
-
Part 4: Visualizing the Boc-SPPS Cycle
Understanding the overall workflow provides context for troubleshooting individual steps.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
References
- BenchChem Technical Support. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Boc-D-Lys-OH Coupling. BenchChem.
- BenchChem Technical Support. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. BenchChem.
- BenchChem Technical Support. (2025). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH. BenchChem.
- Various Authors. (n.d.).
- BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- LifeTein. (n.d.). Overview of Custom Peptide Synthesis. LifeTein.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem Technical Support. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
Sources
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide is structured to provide in-depth, field-proven insights to diagnose and resolve incomplete coupling issues, ensuring the integrity and yield of your synthetic peptides.
I. Troubleshooting Guide: Diagnosing and Resolving Incomplete Coupling
This section addresses specific issues you might be facing during your synthesis, providing a systematic approach to problem-solving.
Question 1: What are the primary indicators of incomplete this compound coupling?
The most immediate and common on-resin method for detecting incomplete coupling is the Kaiser test (or ninhydrin test).[1] A positive result, characterized by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines from the N-terminus of the growing peptide chain.[1] Conversely, a negative result (yellow or colorless beads) indicates a successful coupling reaction.[1]
For a more quantitative assessment post-synthesis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the cleaved peptide is essential. The presence of deletion sequences, specifically those lacking the D-Lys(Z) residue, is a definitive sign of incomplete coupling at that step.
Question 2: My Kaiser test is positive after the this compound coupling step. What are the likely causes and what should I do next?
A positive Kaiser test demands immediate attention to prevent the accumulation of deletion peptides.[1] The primary causes can be categorized as follows:
-
Steric Hindrance: While this compound itself is not considered exceptionally bulky, steric hindrance can become a significant factor depending on the surrounding amino acid sequence and the growing peptide chain's conformation on the resin. The bulky Z (benzyloxycarbonyl) protecting group on the side chain can also contribute to steric challenges, especially in longer peptides where the density of these groups increases.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support.[1] This can physically block the N-terminal amine, preventing the activated this compound from accessing the reaction site.[4]
-
Suboptimal Reagent Activation or Concentration: The chosen coupling reagent may not be potent enough, or the equivalents of the amino acid and coupling reagents may be insufficient to drive the reaction to completion.[1][5] Degradation of reagents due to improper storage, particularly from moisture, can also lead to reduced activity.[1]
-
Inadequate Resin Swelling and Solvation: The solid support must be adequately swollen to ensure that the reactive sites are accessible.[1] The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[2]
The following workflow illustrates a decision-making process upon observing a positive Kaiser test:
Caption: Troubleshooting workflow for a positive Kaiser test.
Question 3: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to overcome incomplete coupling:
1. Optimization of Coupling Reagents:
For challenging couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[2] Switching to more potent activating reagents is highly recommended.[2][5]
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Carbodiimides | DIC/HOBt | Standard | Cost-effective, but may be less effective for hindered couplings. HOBt is crucial to suppress racemization.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Highly efficient with fast reaction times. HATU is generally considered more reactive than HBTU.[2][3][5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also very effective for difficult couplings.[2] |
2. Adjustment of Reaction Conditions:
-
Extended Reaction Time: If steric hindrance is suspected, increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[2]
-
Double Coupling: This is the most common and effective immediate response to a positive Kaiser test. It involves repeating the coupling step with a fresh solution of the activated amino acid.[1]
-
Temperature: Gently heating the reaction (e.g., to 40°C) can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique that uses microwave energy to drive difficult couplings to completion rapidly.[2][6]
3. Solvent Selection:
The choice of solvent is critical for maintaining good solvation of the peptide-resin and preventing aggregation.[2] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[2] For particularly aggregation-prone sequences, using a solvent mixture such as DCM/DMF/NMP or adding chaotropic salts like LiCl can be beneficial.[1][2]
4. Capping Unreacted Amines:
If recoupling is unsuccessful, the unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences.[1] This is typically done by acetylation with acetic anhydride and a base like DIEA. Capping terminates the unreacted chains, simplifying the purification of the final product.
II. Frequently Asked Questions (FAQs)
Q1: What are the standard side-chain protecting groups for lysine in Boc-SPPS?
The ε-amino group of lysine is nucleophilic and requires protection to prevent side reactions like chain branching.[5] In the Boc-SPPS strategy, the choice of protecting group must be stable to the acidic conditions used for Nα-Boc removal (typically Trifluoroacetic Acid - TFA).[5][7]
-
Benzyloxycarbonyl (Z): This is a classic protecting group, as seen in this compound. It is stable to TFA and is typically removed during the final cleavage from the resin with strong acids like HF.[8][9]
-
2-Chlorobenzyloxycarbonyl (2-Cl-Z): This is one of the most commonly used lysine side-chain protecting groups in Boc chemistry.[5][7][8] It offers greater stability to TFA compared to the Z group, ensuring its integrity throughout the synthesis, and is also cleaved by strong acids.[8]
Q2: Are there alternative protecting groups for the lysine side chain that might mitigate coupling issues?
While the Z and 2-Cl-Z groups are standard, other protecting groups can be used for specific applications, though they may not directly solve steric hindrance issues. For instance, Boc-D-Lys(Fmoc)-OH utilizes an acid-stable, base-labile Fmoc group on the side chain.[5] This is not for improving coupling efficiency but for an orthogonal deprotection strategy, allowing for selective modification of the lysine side chain while the peptide is still on the resin.[10][11]
Q3: Can the peptide sequence itself lead to incomplete coupling?
Absolutely. The phenomenon of "difficult sequences" is well-documented in SPPS.[4] This often arises from the aggregation of growing peptide chains, which form inter- and intra-chain hydrogen bonds, leading to a collapsed state that is poorly solvated and sterically inaccessible.[4] This is sequence-dependent and can significantly hinder coupling efficiency, regardless of the specific amino acid being coupled.
III. Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This qualitative test is essential for monitoring the completion of coupling reactions.[1][5]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.[12]
-
Solution B: 80 g of phenol in 20 mL of ethanol.[12]
-
Solution C: 2 mL of 0.001 M aqueous potassium cyanide diluted to 100 mL with pyridine.[12]
Procedure:
-
Take a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).[1]
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).[1]
Caption: A typical workflow for the Kaiser test.
Protocol 2: High-Efficiency HATU Coupling for Difficult Couplings
This protocol is highly recommended when incomplete coupling of this compound is encountered or anticipated.[5]
Prerequisites: The peptide-resin has undergone Nα-Boc deprotection and neutralization, and has been thoroughly washed.
Procedure:
-
Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, you can extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
IV. References
-
St-Amant, A. H., et al. (2020). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Journal of the American Chemical Society. Retrieved from [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions with Boc-D-Lys(Z)-OH in Peptide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals utilizing Boc-D-Lys(Z)-OH in solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions associated with this critical building block. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your protocols, and ensure the integrity of your synthetic peptides.
Introduction: The Role of Orthogonal Protection
The utility of Nα-Boc-Nε-Z-D-lysine in peptide synthesis hinges on its dual-protection strategy.[1] The acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function is selectively removed using mild acids like trifluoroacetic acid (TFA) during each cycle of peptide chain elongation.[2][3] Concurrently, the benzyloxycarbonyl (Z) group protecting the ε-amino side chain is stable to these conditions. This orthogonality is crucial, as it prevents the highly nucleophilic side chain from reacting during coupling steps, which would otherwise lead to undesired branched peptides.[1][4] The Z group is typically removed during the final, more rigorous cleavage of the peptide from the solid support, often with strong acids like anhydrous hydrogen fluoride (HF) or via catalytic hydrogenolysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of branched peptide formation when using this compound?
Branched peptide formation is almost exclusively caused by the unintended removal of the Z protecting group from the lysine side chain at some point during the synthesis. This exposes the ε-amino group, which can then be acylated during a subsequent coupling step, leading to the growth of a secondary peptide chain.
Primary Causes:
-
Z-Group Instability: While generally stable to the 25-50% TFA in DCM used for Boc deprotection, the Z group is not completely impervious. Repetitive and prolonged exposure to acidic conditions over many cycles can lead to a small but cumulative loss of the Z group.
-
Contaminated Reagents: Using old or degraded TFA can sometimes lead to harsher-than-intended deprotection conditions.
-
Alternative Protecting Groups: For syntheses requiring very high fidelity or involving many cycles, the more acid-stable 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group is a widely used and recommended alternative for lysine side-chain protection in Boc-SPPS.[4][5] It offers enhanced stability to TFA while still being readily cleaved by HF.[4]
Q2: My mass spectrometry results show a peak at [M+74], corresponding to a t-butyl adduct on my final peptide. What is happening?
This side reaction is typically associated with the final cleavage step, not directly with the Z group itself. During strong acid cleavage (e.g., with HF), the Boc groups from other residues (like Lys(Boc) in an Fmoc synthesis, or other t-butyl based side-chain protectors) and the t-butyl group from the initial Boc deprotection generate reactive tert-butyl carbocations.[3] These carbocations can alkylate nucleophilic residues in your peptide, such as Tryptophan or Tyrosine. While less common, modification of other residues is possible.
Prevention:
-
Use of Scavengers: It is absolutely essential to use a "scavenger" cocktail during final cleavage.[6] Scavengers are nucleophilic species that trap these reactive carbocations before they can modify your peptide. A common scavenger for this purpose is anisole or thioanisole.
Q3: After final HF cleavage, I still see a significant amount of Z-protected peptide ([M+134]). How can I ensure complete deprotection?
Incomplete removal of the Z group is a common issue if cleavage conditions are not optimized.
Troubleshooting Steps:
-
Optimize HF Cleavage:
-
Time: Ensure the cleavage time is sufficient. A standard protocol is 1 hour at 0°C. For sterically hindered sequences or multiple Z-protected residues, this may need to be extended.
-
Temperature: While 0°C is standard, ensure the reaction does not warm prematurely.
-
Scavengers: The choice and amount of scavengers can influence cleavage efficiency. Anisole is a common choice.
-
-
Consider Hydrogenolysis: For peptides that do not contain other reducible groups (like Met, Cys, or Trp), catalytic hydrogenolysis (e.g., using Pd/C catalyst with a hydrogen source) is a very effective and clean method for removing Z groups.[2][7] However, this must be performed in solution after the peptide has been cleaved from the resin.
Q4: Can the Z group itself lead to side products during final cleavage?
Yes. The benzyl carbocation generated from the cleavage of the Z group can also cause side reactions, particularly the alkylation of sensitive residues like Tryptophan and Methionine. Again, the use of appropriate scavengers like thioanisole is critical to trap these reactive intermediates and prevent modification of the final peptide product.[6]
Troubleshooting Guides & Workflows
Guide 1: Diagnosing and Preventing Branched Peptides
This guide provides a systematic approach to troubleshooting the formation of branched peptides, a critical side reaction linked to premature Z-group deprotection.
Symptom: Mass spectrometry analysis of the crude peptide shows a primary peak corresponding to the desired mass and a significant secondary peak series corresponding to the desired peptide acylated with one or more additional amino acids.
Caption: Troubleshooting workflow for branched peptide formation.
Mechanism of Side-Chain Acylation
Caption: Formation of a branched peptide due to premature Z-group loss.
Data Presentation
Table 1: Comparison of Lysine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Relative Stability to TFA | Cleavage Method | Key Considerations |
| Z (Benzyloxycarbonyl) | -CO-O-CH₂-Ph | Good | HF, Hydrogenolysis | Standard choice, but can be labile over many cycles.[1][4] |
| 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | -CO-O-CH₂-Ph(2-Cl) | Excellent | HF | Recommended standard for Boc-SPPS due to higher acid stability.[4][5] |
| Fmoc (Fluorenylmethyloxycarbonyl) | -CO-O-CH₂-Fluorenyl | Excellent (Acid-Stable) | Base (e.g., Piperidine) | Used for orthogonal strategies where the side chain must be deprotected on-resin for labeling or branching.[4][8] |
Table 2: Common Scavengers for Final HF Cleavage
| Scavenger | Target Reactive Species | Typical Concentration | Notes |
| Anisole | Benzyl, t-butyl carbocations | 5-10% (v/v) | Protects Tyr and Trp residues. |
| Thioanisole | Benzyl, t-butyl carbocations | 5-10% (v/v) | Also helps protect Met from oxidation and prevents alkylation of Trp.[6] |
| p-Cresol | t-butyl carbocations | 5% (v/v) | Often used in combination with thioanisole. |
| Ethanedithiol (EDT) | t-butyl carbocations | 1-2% (v/v) | Particularly effective for protecting Trp. |
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection
This protocol is designed to effectively remove the Nα-Boc group while minimizing damage to the Z-protected lysine side chain.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Drain the DCM. Add a solution of 40% trifluoroacetic acid (TFA) in DCM. Agitate for 1-2 minutes and drain.[6]
-
Deprotection: Add a fresh solution of 40% TFA in DCM. Agitate for 20 minutes.[6]
-
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and finally dimethylformamide (DMF) (3x).[6]
-
Neutralization: Neutralize the resin by agitating with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).[6]
-
Final Washing: Wash the resin with DMF (3x) to remove excess base before proceeding to the coupling step.
Protocol 2: Kaiser Test for Free Primary Amines
The Kaiser test is a critical in-process control to verify the completion of coupling or deprotection steps.[8]
-
Sample Preparation: Take a small sample of resin (15-20 beads) and place it in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:[6]
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous potassium cyanide diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube to 100-110°C for 3-5 minutes.
-
Observation & Interpretation:
-
Intense Blue/Purple Beads: Positive result. Indicates the presence of free primary amines. This is the desired result after a successful Nα-Boc deprotection step or indicates an incomplete coupling reaction.
-
Yellow/Colorless Beads: Negative result. Indicates the absence of free primary amines. This is the desired result after a successful coupling reaction.
-
Protocol 3: Final Cleavage with Anhydrous HF
This procedure outlines the final step to cleave the peptide from the resin and remove the Z side-chain protecting group. WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and corrosive. This procedure must only be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
-
Preparation: Place the dry peptide-resin in the HF reaction vessel. Add a magnetic stir bar.
-
Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL of p-cresol/thioanisole 1:1 v/v per 100 mg of resin).
-
HF Condensation: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 60 minutes.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: After ensuring all HF is removed, wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction & Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 10% acetic acid in water) and lyophilize to obtain the crude product ready for purification.
References
- Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. (n.d.). Biosynth.
- A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications. (n.d.). BenchChem.
- Technical Support Center: Boc-D-Lys-OH Coupling. (n.d.). BenchChem.
- Common side reactions with Boc-D-Lys-OH in peptide synthesis. (n.d.). BenchChem.
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
- A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. (n.d.). BenchChem.
- Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research.
- Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. (n.d.). BenchChem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Deprotection of Boc-D-Lys(Z)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). As a key building block in peptide synthesis and medicinal chemistry, achieving high-yield, selective deprotection of this derivative is critical for synthetic success. This document is designed to provide you with the mechanistic insights and practical protocols needed to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the Boc and Z protecting groups, and why are they used on lysine?
This compound possesses two critical protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino acid nitrogen (Nα) and the benzyloxycarbonyl (Z or Cbz) group on the side-chain nitrogen (Nε). Lysine has two primary amines, and to achieve selective reactions, one must be temporarily masked. The Boc group is favored for its acid lability, while the Z group is stable to acid but easily removed by catalytic hydrogenation.[1][2] This differential stability is the cornerstone of its utility.
Q2: What does "orthogonal deprotection" mean in the context of this compound?
Orthogonal deprotection refers to the ability to selectively remove one protecting group in the presence of another by using reaction conditions that only affect the target group.[3] For this compound, this means you can:
-
Remove the Boc group with an acid (like Trifluoroacetic Acid, TFA) while the Z group remains intact.[1][2]
-
Remove the Z group by catalytic hydrogenation while the Boc group remains intact.[1]
This orthogonality allows for precise, stepwise modifications, such as elongating a peptide chain from the α-amine or modifying the ε-amine of the lysine side chain.[4][5]
Q3: My deprotection is not working. What are the most common reasons for failure?
Failures in deprotection reactions typically fall into three categories:
-
Incomplete Reaction: Often caused by degraded reagents (especially TFA, which is hygroscopic), insufficient reaction time, non-optimal temperature, or poor solubility of the substrate.[6][7] In solid-phase synthesis, poor resin swelling can also be a major factor.[6]
-
Side Product Formation: The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation that is generated.[8][9]
-
Difficult Purification: The resulting free amine or its salt can be challenging to separate from excess reagents, byproducts, or remaining starting material.
This guide will address each of these challenges in detail.
Deprotection Strategy Workflow
The first step in troubleshooting is to define your synthetic goal. The diagram below outlines the decision-making process for the selective or total deprotection of this compound.
Caption: Decision workflow for this compound deprotection.
Troubleshooting Guide 1: Selective Nα-Boc Deprotection
The goal here is the acid-catalyzed removal of the Boc group to yield H-D-Lys(Z)-OH, typically as a TFA salt. The core of the mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and CO₂ to release the free amine.[1][8][10]
Issue 1.1: Incomplete Deprotection or Low Yield
Symptom: Analysis by TLC or LC-MS shows a significant amount of starting material remaining after the reaction.
Causality Analysis & Solutions:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Degraded/Wet TFA | Trifluoroacetic acid is hygroscopic; water reduces its effective acidity, which is critical for protonating the Boc group.[6] | Always use fresh, high-purity TFA from a recently opened bottle. Store under an inert atmosphere. |
| Insufficient Acid | The rate of Boc cleavage can show a second-order dependence on acid concentration.[7][8] Too little acid results in a slow or stalled reaction. | Increase the TFA concentration. Standard conditions range from 20-50% TFA in Dichloromethane (DCM). If 20% fails, try 50%.[7] |
| Inadequate Reaction Time | Deprotection is a kinetic process. Sterically hindered substrates or reactions at lower temperatures require more time.[7][8] | Monitor the reaction every 30 minutes using TLC or LC-MS. Extend the reaction time from the typical 1-2 hours as needed.[7] |
| Low Temperature | While most deprotections run well at room temperature, very low temperatures can significantly slow the reaction rate.[11] | Ensure the reaction is running at room temperature (~20-25°C). Gentle warming to 30-40°C can be attempted for stubborn substrates, but monitor for side reactions.[7] |
| Poor Substrate Solubility | The substrate must be fully dissolved for the acid to access the Boc group efficiently.[11] | Ensure complete dissolution in the chosen solvent (typically DCM). If solubility is an issue, consider alternative solvents like dioxane, though this may require re-optimization.[7] |
Issue 1.2: Formation of Unexpected Side Products
Symptom: LC-MS analysis shows a new peak with a mass increase of +56 Da relative to the product.
Causality Analysis & Solutions: This mass increase corresponds to t-butylation. The mechanism of Boc deprotection generates a reactive tert-butyl carbocation (t-Bu⁺).[8][9] This electrophile can be "trapped" by any nucleophile in the reaction mixture. While the Z-protected lysine side chain is not typically a target, if other nucleophilic residues (like Trp, Met, or Tyr) are present in a larger peptide, they can be alkylated.[9] Even the solvent or the product itself can sometimes be alkylated.
The solution is to introduce a "scavenger"—a molecule that is more nucleophilic and present in excess to trap the t-butyl cation before it can cause damage.[8]
| Scavenger | Recommended Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective carbocation scavenger that works via hydride transfer.[7] |
| Water | 2.5 - 5% | Traps the cation to form t-butanol. |
| Thioanisole | 2.5 - 5% | Particularly useful for protecting Met and Trp residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Another effective scavenger, especially for sulfur-containing residues. |
Experimental Protocol: Optimized Nα-Boc Deprotection
This protocol includes reaction monitoring and the use of scavengers to maximize yield and purity.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.5 equivalents, ~5% v/v).
-
Cooling (Optional): For sensitive substrates, cool the solution to 0°C in an ice bath.[8]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 equivalents, for a final concentration of 25-50% v/v) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction should bubble as CO₂ gas is evolved.[10] Do not run this reaction in a sealed vessel.
-
Monitoring: After 30 minutes, take a small aliquot, quench it with a drop of pyridine or saturated NaHCO₃, and spot it on a TLC plate against the starting material. A common eluent is 10% Methanol in DCM. The product should have a lower Rf value and be ninhydrin-positive. Continue monitoring until the starting material is consumed (typically 1-2 hours).[8]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove DCM and excess TFA.[8]
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.[8]
-
The resulting product, H-D-Lys(Z)-OH·TFA, can be precipitated from the concentrated residue by adding cold diethyl ether.[8]
-
Collect the solid by filtration and dry under vacuum.
-
Troubleshooting Guide 2: Selective Nε-Z Deprotection
The goal here is the removal of the Z (Cbz) group via hydrogenolysis to yield Boc-D-Lys-OH. This reaction involves a heterogeneous catalyst (typically Palladium on Carbon) and a hydrogen source.[1]
Caption: Simplified workflow of catalytic hydrogenation for Z-group removal.
Issue 2.1: Stalled or Incomplete Hydrogenolysis
Symptom: The reaction fails to proceed, or stalls with significant starting material remaining, even after extended periods.
Causality Analysis & Solutions:
| Possible Cause | Scientific Rationale | Recommended Solution |
| Catalyst Poisoning | The Palladium catalyst is highly sensitive to poisons, especially sulfur compounds (e.g., residual thiols), strong chelators, or halides. These bind to the catalyst's active sites and deactivate it. | Ensure the starting material and solvents are free from potential poisons. If necessary, purify the substrate before this step. |
| Poor Catalyst Quality | Old or improperly stored Pd/C catalyst can have low activity. | Use a fresh, high-quality catalyst. For stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. |
| Insufficient Hydrogen | The reaction requires a sufficient supply of hydrogen. This can be an issue with low H₂ pressure, leaks in the system, or depletion of the hydrogen transfer reagent. | For H₂ gas, ensure the system is properly sealed and purged. Use a balloon or a Parr hydrogenator. For transfer hydrogenation, ensure at least 10 equivalents of the donor (e.g., ammonium formate) are used. |
| Poor Mixing | This is a heterogeneous reaction. If the catalyst is not well-suspended in the solution, the reaction rate will be very slow. | Use vigorous stirring to ensure the catalyst is evenly distributed throughout the reaction mixture. |
Experimental Protocol: Selective Nε-Z Deprotection (Catalytic Transfer Hydrogenation)
This method avoids the need for a pressurized hydrogen gas apparatus and is often more convenient for lab-scale synthesis.[12]
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent like Methanol or Ethanol in a round-bottom flask.
-
Catalyst & H-Donor: Add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution. Follow this by adding ammonium formate (5-10 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours. The evolution of CO₂ may be observed.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; quench the filter cake with water before disposal.
-
Wash the Celite® pad with additional solvent (Methanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Boc-D-Lys-OH.
-
The product can be further purified by recrystallization or silica gel chromatography if needed.
-
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH. Retrieved from [Link]
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]
-
Dalton Transactions. (2021). Highly efficient catalytic transfer hydrogenation of furfural over defect-rich amphoteric ZrO2. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. Retrieved from [Link]
-
ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2012). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. Retrieved from [Link]
-
Diva-Portal.org. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]
- Google Patents. (1981). Preparation of amino-protected lysine derivatives.
-
National Institutes of Health. (2019). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). A Neutral Heteroatomic Zintl Cluster for the Catalytic Hydrogenation of Cyclic Alkenes. Retrieved from [Link]
- Google Patents. (1956). Purification of lysine.
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
J-STAGE. (2000). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 5. kohan.com.tw [kohan.com.tw]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Boc-D-Lys(Z)-OH solubility issues in DMF or DCM
Welcome to the technical support center for protected amino acids. This guide provides in-depth troubleshooting for common solubility issues encountered with Boc-D-Lys(Z)-OH in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), two of the most frequently used solvents in peptide synthesis. Our goal is to provide you not only with solutions but also with the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers.
Q1: My this compound is not dissolving in fresh, anhydrous DMF at room temperature. Is this normal?
A: While this compound is generally expected to be soluble in DMF, difficulties can arise.[1][2] This is often not an issue with the compound's intrinsic solubility but rather a kinetic barrier or the result of intermolecular aggregation. The bulky, hydrophobic Boc and Z protecting groups, combined with the hydrogen-bonding capability of the free carboxylic acid, can promote self-association, making dissolution slow or incomplete.[3][4]
Q2: How does the solubility of this compound in DCM compare to DMF?
A: The solubility of this compound is significantly lower in DCM than in DMF. DCM is a non-polar aprotic solvent, while DMF is a polar aprotic solvent. The zwitterionic character of the amino acid's free carboxyl and protected amino groups, although muted by the protecting groups, still requires a more polar environment for effective solvation.[5] DCM is generally insufficient to break up the intermolecular hydrogen bonds that hold the molecules together in the solid state.
Q3: Can I gently heat the solvent to dissolve the compound?
A: Yes, gentle warming (e.g., to 30-40°C) is a standard and often effective first step. This increases the kinetic energy of the solvent molecules, helping to disrupt the crystal lattice and intermolecular hydrogen bonds of the solute. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the protecting groups.
Q4: I'm using a bottle of DMF that has been open for a while. Could this be the problem?
A: Absolutely. DMF is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can decrease the solubility of highly protected, hydrophobic amino acids. Furthermore, old DMF can decompose to form dimethylamine and formic acid. These impurities can alter the pH and interact with your amino acid, complicating solubility and subsequent reactions. Always use fresh, anhydrous, peptide-synthesis-grade solvents for best results.
Q5: What are the first three things I should try if I encounter a solubility issue?
A:
-
Apply energy: Use an ultrasonic bath (sonication) for 5-10 minutes. This is often more effective and gentler than heating.
-
Verify solvent quality: Switch to a fresh, sealed bottle of anhydrous, high-purity DMF.
-
Increase solvent volume: Doubling the solvent volume to create a more dilute solution can sometimes be enough to get the compound into solution.
Part 2: Understanding the Physicochemical Barriers
The solubility of a protected amino acid is governed by a delicate balance of intermolecular forces. For this compound, three key structural features dictate its behavior in solution.
-
Hydrophobic Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are large, non-polar, and sterically hindering.[6] They envelop the polar core of the lysine molecule, contributing to its overall hydrophobicity and reducing its affinity for highly polar solvents like water, but favoring dissolution in organic solvents.
-
Free Carboxylic Acid: The C-terminal carboxylic acid is a powerful hydrogen bond donor and acceptor. In the solid state, this group is the primary driver of intermolecular hydrogen bonding, leading to aggregation. This aggregation is a major cause of poor solubility.[3][7]
-
Zwitterionic Potential: Although the alpha-amino group is protected, the molecule can still exhibit zwitterionic character due to the carboxylic acid. This dipolar nature can lead to low solubility in solvents of intermediate or low polarity, as the solvent cannot effectively solvate both charged ends.[8]
Below is a diagram illustrating the key functional groups influencing solubility.
Caption: Key functional groups of this compound.
Solvent Property Comparison
The choice of solvent is critical and their properties explain the observed solubility differences.
| Property | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Type | Polar Aprotic | Non-polar Aprotic |
| Dielectric Constant | ~37 | ~9.1 |
| Boiling Point | 153 °C | 39.6 °C |
| Suitability | Primary Choice. Good at solvating polar groups and disrupting H-bonds. | Poor Choice. Generally unable to overcome intermolecular forces. Often used in solvent mixtures. |
Part 3: Systematic Troubleshooting Guide
If simple methods have failed, a more systematic approach is required. Follow this workflow to diagnose and solve the solubility challenge.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Solubilization using Chaotropic Salts
This method is effective for disrupting the hydrogen-bonding networks that cause aggregation.[9]
-
Preparation: Prepare a 0.5 M stock solution of Lithium Chloride (LiCl) in anhydrous DMF.
-
Dissolution: Add the required volume of the LiCl/DMF stock solution to your weighed this compound.
-
Agitation: Vortex or sonicate the mixture for 5-10 minutes.
-
Consideration: Be aware that the presence of LiCl may affect downstream applications or coupling chemistries. Ensure it is compatible with your overall synthetic scheme.
Protocol 2: Solubilization using Solvent Mixtures
Using a co-solvent can modulate the polarity of the medium to better match the solute. A DMF/DCM mixture is a common choice for difficult couplings.[10]
-
Preparation: Prepare a 1:1 (v/v) mixture of anhydrous DMF and anhydrous DCM.
-
Dissolution: Add the solvent mixture to the this compound.
-
Agitation: Vortex the mixture. Solubility should be rapid if this method is effective.
-
Alternative: N-Methyl-2-pyrrolidone (NMP) is another powerful solvent with excellent solvating properties for aggregating peptides and can be used as a direct substitute for DMF.[10]
Protocol 3: Solubilization via pH Modification
This technique aims to break the zwitterionic character by protonating the carboxylate or ensuring it remains as a salt.
-
Base Addition: In a vessel containing your this compound and DMF, add 1-2 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). This will form the carboxylate salt, which is often more soluble.
-
Acid Addition: Alternatively, adding a very small, catalytic amount of a strong acid like Trifluoroacetic Acid (TFA) can disrupt zwitterionic interactions. However, this is less common and carries a risk of premature Boc-group cleavage if not done carefully. A system using DMF with a strong acid and a weak base like pyridine has also been shown to be effective.[11]
-
Caution: This method is only recommended immediately before a coupling reaction where such additives are part of the standard chemistry. Do not store the amino acid in a pH-modified solution.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the success of your synthetic endeavors.
References
-
Morii, H., & Ichimura, K. (1989), Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents, Bulletin of the Chemical Society of Japan, 62, 2730-2732. [Link]
-
Pal, A., & Lahiri, S. C. (2001), Solubilities of Amino Acids in Different Mixed Solvents, Journal of the Indian Chemical Society, 78, 134-137. [Link]
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 7018770, Boc-D-Lys-OH, [Link]
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 2724765, Boc-Lys(Z)-OH, [Link]
-
Mitin, Y. V. (1996), An effective organic solvent system for the dissolution of amino acids, International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
ResearchGate, Solubility of Fmoc protected amino acids used in Project C., [Link]
-
Needham, T. E. (1970), The Solubility of Amino Acids in Various Solvent Systems, Open Access Dissertations, University of Rhode Island. [Link]
Sources
- 1. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]
- 2. Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues with Peptides Containing Boc-D-Lys(Z)-OH
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Nα-Boc-D-lysine(Nε-Z)-OH. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges during solid-phase peptide synthesis (SPPS), purification, and handling. As Senior Application Scientists, we have designed this guide to explain not just the "how" but the "why" behind these experimental strategies, ensuring you can make informed decisions to overcome these common hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles behind the aggregation of peptides, with a specific focus on the unique challenges posed by the Boc-D-Lys(Z)-OH building block.
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis (SPPS), peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which cause the peptide chains to fold into stable secondary structures, most commonly β-sheets.[1][2][3] This aggregation can physically block or hinder the N-terminus of the growing chain, rendering it inaccessible to reagents for subsequent deprotection and amino acid coupling steps.[3] The consequences include failed or incomplete reactions, leading to low yields and the generation of difficult-to-remove deletion sequences (e.g., n-1, n-2).[3]
Q2: Why are peptides containing this compound particularly prone to aggregation?
A2: The incorporation of this compound can create a "perfect storm" for aggregation due to the combined physicochemical properties of its constituent parts.
-
The Z (Benzyloxycarbonyl) Group: This side-chain protecting group is a primary contributor. Its benzyl component is highly hydrophobic and contains an aromatic ring. This structure promotes strong hydrophobic interactions and π-π stacking between adjacent peptide chains, acting as a nucleation point for aggregation.[4]
-
The Boc (tert-Butoxycarbonyl) Group: While the Nα-Boc group is removed at each cycle in Boc-SPPS, its presence on the incoming amino acid contributes to the overall low polarity of the reaction environment. The repetitive acid deprotection steps (using TFA) in Boc-SPPS can, however, be advantageous as they help disrupt secondary structures that may have formed.[5][6]
-
The D-Lysine Residue: The use of a D-amino acid alters the peptide's natural backbone stereochemistry. While sometimes used intentionally to break secondary structures, a D-amino acid can also induce specific β-turns or local conformations that, depending on the surrounding sequence, may facilitate, rather than prevent, the formation of intermolecular β-sheets.[7][8][9]
Q3: What are the common symptoms of on-resin peptide aggregation?
A3: Identifying aggregation early is critical. Key indicators during synthesis include:
-
Poor Resin Swelling: This is a strong visual cue. Aggregated peptide chains can collapse onto the resin, preventing solvent from penetrating the beads, which then fail to swell properly.[1][10]
-
Incomplete Reactions: Positive results from qualitative tests like the Kaiser or ninhydrin test after a coupling step indicate the presence of unreacted free amines, a classic sign of an inaccessible N-terminus.[2][3]
-
Sluggish Kinetics: In automated synthesizers, a flattened and broadened UV absorbance profile during the Fmoc deprotection step (if using a mixed Boc/Fmoc strategy) or slow reaction confirmations suggest hindered reagent access.[2][10]
-
Poor Analytical Results: Upon cleavage and analysis, the presence of significant deletion sequences in the mass spectrum and a low yield of the target peptide are definitive signs of aggregation having occurred during synthesis.[3]
Section 2: Troubleshooting Guide for Aggregation Issues
This guide provides both proactive strategies to prevent aggregation before it starts and reactive solutions to address it once it has occurred.
Diagram 1: Chemical Structure of this compound
Caption: Key aggregation-promoting moieties in this compound.
Problem 1: On-Resin Aggregation During Synthesis
This is the most common failure point, manifesting as incomplete reactions.
Strategy 1: Optimize Synthesis Parameters
The goal is to disrupt the intermolecular hydrogen bonds that stabilize aggregates.
-
Change Solvents: Switch the primary synthesis solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) , which is a more polar and effective hydrogen bond disrupter.[1] Alternatively, add 10-20% Dimethyl sulfoxide (DMSO) to your DMF.[1] For extremely difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.[11]
-
Increase Temperature: Performing coupling reactions at elevated temperatures (40-60°C) can provide the necessary energy to break up aggregates.[1] Microwave-assisted SPPS is particularly effective at this, accelerating reaction rates while minimizing aggregation.[12]
-
Incorporate Mechanical Agitation: Use periodic sonication during coupling or deprotection steps to physically disrupt resin clumping and improve reagent diffusion.[1]
-
Use In Situ Neutralization (for Boc-SPPS): This protocol minimizes the time that the deprotected α-amino group is in its free base form, which is prone to initiating aggregation.[1][11] Instead of a separate neutralization step after TFA treatment, the base (e.g., DIPEA) is added along with the activated amino acid.
Strategy 2: Alter the Solid Support
The solid support environment can be modified to discourage chain-chain interactions.
-
Lower Resin Loading: Switch to a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the physical distance between the growing peptide chains, sterically hindering their ability to interact and aggregate.[1][13]
-
Change Resin Type: For hydrophobic peptides, switching from a standard polystyrene resin to a more polar, flexible support like a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel) can significantly improve chain solvation and reduce aggregation.[1][13]
Strategy 3: Introduce "Structure-Breaking" Elements
If the sequence is known to be difficult, proactively modify the backbone.
-
Use Backbone Protection: Incorporate an amino acid derivative with a temporary backbone protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, every 6-7 residues. These groups physically block the amide nitrogens, preventing them from participating in hydrogen bonding.[1][2]
-
Insert Pseudoproline Dipeptides: At Ser or Thr residues, use a pre-formed pseudoproline dipeptide. This building block introduces a "kink" into the peptide backbone, effectively disrupting the formation of linear β-sheet structures.[1][2][14]
Diagram 2: Mechanism of On-Resin Aggregation
Caption: The cascade of events leading to synthesis failure.
Problem 2: Insolubility of Cleaved Peptide
Sometimes synthesis proceeds, but the final lyophilized peptide powder refuses to dissolve for purification or use.
Strategy 1: Test a Range of Solvents
-
Start with Organic Solvents: Before attempting aqueous solutions, try to dissolve a small amount of the peptide in pure DMSO, DMF, or NMP .[13][14] If it dissolves, you can then slowly add this organic solution dropwise into your vigorously stirring aqueous HPLC buffer.
-
Use Organic Modifiers: Add small amounts of isopropanol or acetic acid to your initial purification solvents to help break up hydrophobic interactions.[13]
Strategy 2: Use Solubilizing Additives
-
Chaotropic Agents: Prepare your initial solubilization buffer with high concentrations of chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea .[13][15] These agents are powerful denaturants that disrupt non-covalent interactions holding the aggregates together.
-
Adjust the pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's calculated isoelectric point (pI).[16] At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and maximizing aggregation.
Table 1: Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solutions & Key Actions |
| Incomplete Coupling | On-resin aggregation; Steric hindrance | 1. Change Solvent: Use NMP or add DMSO. 2. Increase Temperature: Couple at 40-60°C or use microwave. 3. Change Resin: Use a low-load or PEG-based resin. |
| Poor Resin Swelling | Peptide chain collapse | 1. Mechanical Disruption: Use sonication. 2. Structure Breakers: Proactively use Hmb/Dmb or pseudoproline dipeptides. |
| Insoluble Final Peptide | Strong intermolecular forces (hydrophobic, H-bonds) | 1. Solvent Screening: Test DMSO, DMF first. 2. Use Additives: Add GdnHCl or urea to the initial buffer. 3. pH Control: Adjust buffer pH to be >1 unit away from pI. |
Section 3: Analytical Workflows for Aggregation Analysis
Confirming aggregation is a key troubleshooting step. This workflow helps you choose the right method.
Diagram 3: Troubleshooting & Analysis Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Kaiser Test Failures
A Specialist Guide for Researchers in Peptide Chemistry
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that a failed Kaiser test after a critical coupling step can be a significant roadblock in your synthesis workflow. This guide is designed to provide a systematic, in-depth approach to diagnosing and resolving a negative Kaiser test result, specifically after the coupling of Boc-D-Lys(Z)-OH, an amino acid known for its unique challenges.
Part 1: The Kaiser Test - Your Eyes on the Resin
The Kaiser test, or ninhydrin test, is a cornerstone of solid-phase peptide synthesis (SPPS), allowing you to "see" the status of the N-terminal amine on your growing peptide chain.[1][2]
-
A Positive Test (Blue/Purple): Indicates the presence of a free primary amine.[3] This is the expected result after a successful Nα-Boc deprotection step.
-
A Negative Test (Colorless/Yellow): Indicates the absence of a free primary amine.[4][5] This is the desired outcome after a successful coupling reaction, confirming that the N-terminus has been acylated by the incoming amino acid.
The chemistry is elegant in its simplicity: ninhydrin reacts with a primary amine to form a highly colored chromophore known as Ruhemann's purple.[3][4]
Caption: The basic reaction pathway of the Kaiser test.
When this test unexpectedly yields a negative (yellow) result after a deprotection step, or remains stubbornly positive after a coupling step, it signals a problem. Our focus here is the latter: a negative result that falsely suggests a complete reaction.
Part 2: The Challenge with this compound
Coupling this compound can be particularly challenging due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the α-amine combined with the benzyloxycarbonyl (Z) group on the ε-amino group of the lysine side chain can physically obstruct the coupling reaction.[][7] This steric clash can significantly slow down the reaction kinetics, leading to incomplete coupling even under standard conditions.[8]
Part 3: Systematic Troubleshooting Workflow
A negative Kaiser test after your this compound coupling, while seemingly good news, could be misleading. It might indicate a successful coupling or, more problematically, a "false negative" where unreacted amines are present but undetectable. This can happen if the peptide chain aggregates, physically blocking the ninhydrin reagent from accessing the free amines.[9]
Follow this workflow to diagnose the issue systematically.
Caption: Decision workflow for troubleshooting a negative Kaiser test.
Part 4: Detailed Protocols
For consistency and accuracy, adhere to standardized protocols. Always run a positive control (a resin sample after Boc deprotection) in parallel to ensure your test reagents are active.[10]
Protocol 1: Standard Kaiser Test
This protocol is a widely accepted standard for detecting primary amines in SPPS.[5][11]
| Step | Action | Rationale |
| 1 | Sample Preparation | Place a small sample of resin (10-15 beads) into a small, clean glass test tube. |
| 2 | Reagent Addition | Add 2-3 drops of each of the following solutions: • Solution A: 1.0 mL of 16.5 mg/mL KCN in water, diluted with 49 mL of pyridine.[5] • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[5] • Solution C: 40 g of phenol in 20 mL of n-butanol.[5] |
| 3 | Heating | Heat the test tube in a heating block or oven at 100-115°C for 5 minutes.[2][10][12] |
| 4 | Observation | Remove the tube and observe the color of the beads and the solution. |
Protocol 2: Capping Unreacted Amines
If double coupling fails, you must block any remaining free amines to prevent the formation of deletion peptide impurities in subsequent steps.[13][14]
| Step | Action | Rationale |
| 1 | Resin Wash | After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).[8] |
| 2 | Prepare Capping Solution | Prepare a capping solution, typically a mixture of Acetic Anhydride (10 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (10 eq.) in DMF. |
| 3 | Capping Reaction | Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8] |
| 4 | Final Wash & Test | Wash the resin thoroughly with DMF (3x) and DCM (3x).[8] Perform a Kaiser test to confirm the capping was successful (should be negative). |
Part 5: Frequently Asked Questions (FAQs)
Q1: Could my Kaiser test reagents be the problem? A: Absolutely. Kaiser test solutions, particularly the KCN/pyridine solution, can degrade over time.[15] If your positive control (resin beads known to have free amines) does not turn blue, your reagents are faulty and must be remade.
Q2: The Kaiser test was negative, but my final product analysis shows a deletion sequence. What happened? A: This strongly suggests a "false negative" result occurred. The most likely cause is peptide aggregation on the resin, where the growing peptide chains fold and block access to the N-terminus.[9][16] Even though free amines were present, the ninhydrin reagent could not reach them. For aggregation-prone sequences, consider using alternative solvents like NMP or DMSO or structure-disrupting additives.[13]
Q3: Why is double coupling the recommended first step for a suspected incomplete reaction? A: Double coupling is a simple and effective strategy to drive a sluggish reaction to completion.[5][8] By providing a fresh supply of activated amino acid and coupling reagents, you can often overcome issues of steric hindrance or low reactivity. It is a less drastic measure than capping, which terminates the chain.
Q4: Are there alternatives to the Kaiser test? A: Yes. For N-terminal proline (a secondary amine), the Kaiser test is unreliable and gives a reddish-brown color.[13][17] In these cases, the Chloranil test or Isatin test are recommended alternatives.[2][13] Additionally, newer, non-destructive colorimetric methods are being developed that may offer quantitative analysis without destroying the sample.[18][19][20]
Q5: Can overheating during the Kaiser test cause problems? A: Yes. Excessive heating can sometimes cause the premature cleavage of acid-labile side-chain protecting groups or even the Fmoc group (if using Fmoc chemistry), which can lead to a false positive result.[12][13] It is crucial to adhere to the recommended time and temperature.
References
- Kaiser Test Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
-
Ninhydrin - Wikipedia. (n.d.). Retrieved from [Link]
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007).
- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis - Benchchem. (n.d.).
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (n.d.).
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed. (2020). Retrieved from [Link]
-
What are the possible reasons to get a false negative result in Kaiser test for solid phase peptide synthesis? | ResearchGate. (2024). Retrieved from [Link]
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed. (2023). Retrieved from [Link]
- Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS - Benchchem. (n.d.).
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Analytical Chemistry - ACS Publications. (2023). Retrieved from [Link]
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
- Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES - Semantic Scholar. (n.d.).
- Peptide Synthesis - Bio-protocol. (n.d.).
- Common side reactions with Boc-D-Lys-OH in peptide synthesis - Benchchem. (n.d.).
- THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES - Temple University. (n.d.).
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS - Benchchem. (n.d.).
Sources
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ninhydrin - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 18. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
improving the efficiency of Boc-D-Lys(Z)-OH incorporation
Optimizing the Efficiency of Boc-D-Lys(Z)-OH Incorporation in Solid-Phase Peptide Synthesis
This guide provides in-depth troubleshooting advice and optimized protocols for researchers incorporating this compound into synthetic peptides. Authored from the perspective of a Senior Application Scientist, this document addresses common challenges and offers field-proven solutions to enhance coupling efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the incorporation of this compound?
The incorporation of this compound in solid-phase peptide synthesis (SPPS) can be challenging due to several factors. The bulky nature of both the tert-Butyloxycarbonyl (Boc) and the Benzyloxycarbonyl (Z) protecting groups can lead to significant steric hindrance, which can slow down the coupling reaction and lead to incomplete incorporation. Furthermore, the Z group is susceptible to premature cleavage under certain acidic conditions used for Boc removal, potentially leading to undesired side reactions.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. While standard carbodiimides like DIC/HOBt can be effective, uronium-based reagents such as HBTU, HATU, and HCTU often provide higher coupling efficiencies and faster reaction kinetics. These reagents form highly reactive intermediates that can overcome the steric hindrance presented by the bulky protecting groups.
Q3: Can I use a standard Boc-deprotection protocol with this compound?
Caution is advised. The Z group on the lysine side-chain is labile to strong acids. While typically stable to the trifluoroacetic acid (TFA) concentrations used for Nα-Boc deprotection, prolonged or repeated exposure can cause partial cleavage of the Z group. This can lead to the formation of deletion sequences or branched peptides if the newly exposed side-chain amine reacts during a subsequent coupling step. It is crucial to use the minimum necessary TFA concentration and deprotection time.
Q4: How can I confirm the successful incorporation of this compound?
The ninhydrin (Kaiser) test is a common qualitative method to check for the presence of free primary amines on the resin after the coupling step. A negative result (e.g., colorless or yellow beads) indicates a complete reaction. For quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the correct mass.
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Ninhydrin Test) | 1. Steric Hindrance: The bulky Boc and Z groups are impeding the reaction. 2. Insufficient Reagent Excess: The molar excess of the amino acid and coupling reagents may be too low. 3. Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough. | 1. Double Couple: Perform the coupling reaction a second time with fresh reagents before proceeding to the deprotection step. 2. Increase Reagent Excess: Use a 3-5 fold molar excess of this compound and coupling reagents relative to the resin substitution. 3. Switch to a Stronger Coupling Reagent: Utilize HBTU, HATU, or HCTU as the coupling reagent. |
| Formation of Deletion Sequences | Premature Z-group Cleavage: The Z-group is being partially removed during the Boc-deprotection step, leading to a free amine on the lysine side-chain that does not get coupled in the next cycle. | Modify Deprotection Conditions: Reduce the TFA concentration in your deprotection solution (e.g., from 50% to 25-30% in DCM) and minimize the reaction time. Ensure the deprotection is complete with a positive ninhydrin test before proceeding. |
| Side Product with Unexpected Mass | Side-Chain Acylation: If the Z-group is prematurely cleaved, the next amino acid in the sequence may be coupled to the lysine side-chain, resulting in a branched peptide. | Optimize Deprotection: As with deletion sequences, the key is to use milder Boc-deprotection conditions to preserve the Z-group. Consider Alternative Protection: If the problem persists, consider using an orthogonal protecting group for the lysine side-chain that is more stable to the Boc-deprotection conditions, such as Fmoc. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HBTU
This protocol is designed to maximize the incorporation efficiency of this compound.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Peptide synthesis resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation:
-
Perform a ninhydrin test on a small sample of the resin beads. A negative result indicates successful coupling. If the test is positive, consider a second coupling (double couple).
-
Visualizing the Workflow
A streamlined workflow is critical for successful peptide synthesis. The following diagram illustrates the key decision points when troubleshooting this compound incorporation.
Caption: Troubleshooting workflow for this compound incorporation.
References
-
Fields, C. G., et al. (1991). A rapid and sensitive method for the quantitative analysis of amino acids from resin-supported peptide. Peptide Research, 4(2), 95-101. [Link]
Validation & Comparative
Boc-D-Lys(Z)-OH vs Fmoc-D-Lys(Boc)-OH in peptide synthesis
An In-Depth Guide to Solid-Phase Peptide Synthesis: A Comparative Analysis of Boc-D-Lys(Z)-OH and Fmoc-D-Lys(Boc)-OH
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice dictates the entire synthetic workflow, influencing reagent compatibility, potential side reactions, and the ultimate purity and yield of the target peptide. The two preeminent strategies in modern peptide chemistry are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
This guide provides a comprehensive, data-supported comparison of two critical lysine derivatives that embody these strategies: This compound for the Boc/Bzl approach and Fmoc-D-Lys(Boc)-OH for the Fmoc/tBu approach. By examining the fundamental chemistry, experimental protocols, and performance outcomes, this document serves as a technical resource for making informed decisions in peptide synthesis design.
The Core Principle: A Tale of Two Orthogonal Chemistries
The elegance of SPPS lies in the concept of "orthogonality," where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2][3] This principle allows for the selective deprotection of the Nα-amino group for chain elongation while side-chain protecting groups remain intact until the final cleavage step.
The Boc/Bzl Strategy: This classic methodology, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection.[4] Repetitive deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[5][6] The "permanent" side-chain protecting groups are based on benzyl (Bzl) moieties, such as the benzyloxycarbonyl (Z) group, which are stable to TFA but are cleaved during the final step with a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[7][8][9]
The Fmoc/tBu Strategy: This has become the more dominant approach for routine peptide synthesis.[10] It employs the base-labile Fmoc group for Nα-protection, which is removed in each cycle by a secondary amine, typically piperidine.[][12] The side-chain protecting groups are derived from tert-butanol (e.g., Boc, tBu), which are stable to the basic deprotection conditions but are readily cleaved by TFA in the final step.[13][14]
Head-to-Head Comparison: Lysine Derivatives
The choice between this compound and Fmoc-D-Lys(Boc)-OH is a direct consequence of the overarching synthetic strategy.
Protocol 1: Fmoc-SPPS using Fmoc-D-Lys(Boc)-OH
This protocol outlines the synthesis of a model peptide on a Rink Amide resin for a C-terminal amide.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Chain Elongation Cycle (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 8 min). [15] * Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), then DMF (3x).
-
Coupling: For D-lysine incorporation, use Fmoc-D-Lys(Boc)-OH. Pre-activate the amino acid (3 eq.) as described above and add to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test to check for free primary amines. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step.
-
Washing: Wash the resin with DMF (5x).
-
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIS - 82.5:5:5:5:2.5) for 2-3 hours at room temperature. [16] * Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and dry. The peptide is now ready for purification by HPLC.
-
Protocol 2: Boc-SPPS using this compound
This protocol outlines the synthesis on a MBHA resin for a C-terminal amide.
-
Resin Preparation: Swell 100 mg of MBHA resin in DCM for 30 minutes.
-
Chain Elongation Cycle:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min). [6] * Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 min). [6][17] * Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: For D-lysine incorporation, use this compound. Pre-activate the amino acid (3 eq.) with HBTU/DIPEA in DMF and add to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If positive, recouple.
-
Washing: Wash the resin with DMF (5x).
-
-
Final Cleavage and Deprotection (Requires HF Apparatus):
-
After the final coupling and Boc deprotection, wash and thoroughly dry the peptide-resin under high vacuum.
-
Place the dried resin in a Kel-F reaction vessel. Add scavengers (e.g., 1 mL p-cresol).
-
Cool the vessel in a dry ice/methanol bath. Carefully condense anhydrous HF (approx. 10 mL) into the vessel.
-
Stir the reaction at 0°C for 60 minutes. [7] * Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide. Dry and prepare for purification.
-
Conclusion and Strategic Recommendations
The decision between This compound and Fmoc-D-Lys(Boc)-OH is not merely a choice of reagent but an adoption of a complete synthesis philosophy.
The Fmoc/tBu strategy , represented by Fmoc-D-Lys(Boc)-OH , is the undisputed method of choice for routine, automated, and high-throughput peptide synthesis. [5][10]Its milder reaction conditions, avoidance of hazardous HF, and the vast commercial availability of diverse derivatives make it versatile, safe, and efficient for the majority of peptide targets, including those with sensitive post-translational modifications.
The Boc/Bzl strategy , and its corresponding This compound derivative, remains a vital and powerful tool in the peptide chemist's arsenal. It is particularly indicated for:
-
Hydrophobic or aggregation-prone sequences where the repetitive acid washes can improve solvation and coupling efficiency. [5][7]* Synthesis of peptide thioesters for native chemical ligation, where the Boc strategy can offer a more straightforward workflow. [18]* Peptides containing base-sensitive functionalities that would be compromised by the repeated piperidine treatments in the Fmoc workflow. [19] Ultimately, a deep understanding of the chemistry behind both approaches empowers researchers to navigate the complexities of peptide synthesis, troubleshoot effectively, and select the optimal strategy to achieve their synthetic goals with the highest possible purity and yield.
References
- Barlos, K., & Gatos, D. (2012). Convergent Strategies in Peptide Synthesis. In Peptide and Protein Synthesis. Springer.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
-
Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 2103, pp. 41-57). Humana, New York, NY. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Aapptec. (n.d.). Fmoc-Lys(Boc)-OH. Aapptec Peptides. [Link]
-
Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. (n.d.). Fmoc Amino Acids. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
Aapptec. (n.d.). Boc-D-Lys(2-Cl-Z)-OH. Aapptec Peptides. [Link]
Sources
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. youtube.com [youtube.com]
- 13. chempep.com [chempep.com]
- 14. nbinno.com [nbinno.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Comparative HPLC Analysis of Peptides Synthesized with Boc-D-Lys(Z)-OH
Abstract
The incorporation of non-canonical amino acids, such as D-isomers, is a cornerstone of modern peptide therapeutic design, offering enhanced stability against enzymatic degradation.[1] Boc-D-Lys(Z)-OH is a critical building block in this endeavor, providing both the D-configuration for proteolytic resistance and orthogonal protection of the alpha- and epsilon-amino groups, essential for controlled solid-phase peptide synthesis (SPPS).[1][2][3] However, the very features that make these peptides chemically robust—hydrophobic protecting groups and a complex side-chain—introduce significant challenges in their purification and analytical characterization. This guide provides a comprehensive, data-driven comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the analysis of peptides synthesized using this compound. We will explore the causal relationships between stationary phase selection, mobile phase modifiers, and their impact on chromatographic resolution, peak shape, and overall purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for protected and modified peptides.
Introduction: The Analytical Challenge of Protected Peptides
Solid-phase peptide synthesis (SPPS), whether utilizing Boc or Fmoc strategies, invariably produces a crude product containing the target peptide along with a host of impurities.[4] These can include deletion sequences (from incomplete coupling), truncated peptides, and byproducts from the cleavage of protecting groups.[4][5]
The use of this compound introduces specific analytical hurdles:
-
Increased Hydrophobicity: The Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups are significantly hydrophobic.[6] During analysis of the crude or partially deprotected peptide, these groups drastically increase the peptide's retention on reversed-phase columns, requiring stronger organic mobile phases for elution.
-
Side-Chain Complexity: The Z-group on the lysine side-chain must be stable during the repetitive acid treatments (e.g., with trifluoroacetic acid, TFA) that remove the Nα-Boc group but must be cleanly removed during the final, harsh cleavage from the resin (e.g., with HF).[2][5][7] Incomplete removal of the Z-group is a common impurity that must be resolved chromatographically.
-
Potential for Side Reactions: The strong acidic conditions required for final cleavage in Boc-SPPS can lead to various side reactions if scavengers are not used appropriately.[8]
Reversed-phase HPLC is the gold standard for both the analysis and purification of synthetic peptides, separating molecules based primarily on their hydrophobicity.[4][9][10][11] This guide will compare key parameters to establish a robust analytical method for a model peptide containing a Boc-D-Lys(Z) residue.
Experimental Design & Rationale
To provide a clear comparison, we will analyze a model crude peptide with the sequence Ac-Tyr-Gly-Gly-Phe-Leu-D-Lys(Z)-NH2. The N-terminal acetylation and C-terminal amidation are common modifications. The core of our investigation will compare two critical HPLC parameters: the stationary phase (column chemistry) and the mobile phase modifier (ion-pairing agent).
Overall Analytical Workflow
The process follows a logical sequence from sample preparation to data interpretation, ensuring a self-validating and reproducible analytical system.
Detailed Experimental Protocols
Instrumentation:
-
HPLC System: A standard analytical HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Detection: UV absorbance monitored at 214 nm (for the peptide backbone) and 280 nm (for the Tyrosine side-chain).
Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Modifier in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Modifier in HPLC-grade acetonitrile.
-
Modifiers Compared: Trifluoroacetic Acid (TFA) vs. Formic Acid (FA).
Chromatographic Conditions:
-
Columns Compared:
-
C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
C8 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 30 minutes.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to the final concentration.
-
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection. This is critical to prevent column clogging.
-
System Suitability: Before running the sample, perform a blank injection (Mobile Phase A) to ensure a clean baseline.
Comparative Analysis: Stationary Phase & Mobile Phase Effects
The choice of column and mobile phase modifier fundamentally alters the separation dynamics. The following diagram illustrates the key interactions at play.
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A Senior Application Scientist's Guide to Mass Spectrometry Validation of Boc-D-Lys(Z)-OH Incorporation
In the landscape of advanced peptide therapeutics and complex synthetic chemistry, the precise incorporation of unnatural or modified amino acids is paramount. The use of building blocks like Boc-D-Lys(Z)-OH, which offers orthogonal protection strategies for the α-amino and ε-amino groups, provides significant flexibility in peptide synthesis. However, this flexibility comes with a critical analytical burden: the unambiguous verification of its successful and intact incorporation into the desired peptide sequence. Failure to do so can lead to truncated sequences, unintended side-products, and ultimately, compromised biological activity and safety.
This guide provides an in-depth comparison of the two leading mass spectrometry (MS) platforms for this validation challenge: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , typically with an Electrospray Ionization (ESI) source, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry . As researchers, scientists, and drug development professionals, understanding the nuances of each technique is not merely an academic exercise; it is a cornerstone of robust quality control and regulatory compliance. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for this specific analytical challenge.
The Analytical Imperative: Why Standard Protocols Fall Short
Therefore, our primary objective is to select and optimize an analytical workflow that can definitively answer two questions:
-
Has the amino acid been incorporated, confirming the correct peptide mass?
-
Are both the Boc and the Benzyloxycarbonyl (Z) protecting groups fully intact post-synthesis and purification?
Comparative Analysis: LC-MS/MS vs. MALDI-TOF
Both LC-MS/MS and MALDI-TOF are powerful techniques for peptide analysis, but their suitability for validating labile modifications differs significantly. The choice between them is a strategic one, balancing the need for detailed structural information with the risk of analyte degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
LC-MS/MS is the workhorse for detailed peptide characterization. Its coupling of liquid chromatography provides separation of the target peptide from impurities, while tandem mass spectrometry (MS/MS) allows for fragmentation of the peptide backbone to confirm its amino acid sequence.
-
Expertise & Experience: The primary advantage of LC-MS/MS is its ability to provide unambiguous sequence confirmation. By isolating the precursor ion corresponding to the full-length, protected peptide and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum (MS/MS). The resulting b- and y-ion series confirms the peptide backbone, while the mass shift on the lysine residue confirms the incorporation of this compound. However, the energy required for CID and the conditions in the ESI source can lead to cleavage of the Boc group. This is not necessarily a fatal flaw; observing the characteristic neutral loss of the Boc group can itself be a diagnostic indicator of its presence.
-
Trustworthiness: A self-validating LC-MS/MS protocol for this application involves carefully modulating the analytical conditions. The use of formic acid (FA) as a mobile phase modifier instead of the more aggressive trifluoroacetic acid (TFA) is a critical choice to minimize pre-source deprotection.[1] Furthermore, optimizing the in-source fragmentation parameters (e.g., capillary voltage, cone voltage) is essential to preserve the intact protected peptide for MS1 analysis, while allowing for controlled fragmentation in the collision cell for MS/MS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is renowned for its speed, high throughput, and relative tolerance to complex sample matrices. It is an exceptionally "soft" ionization technique, making it particularly well-suited for the analysis of fragile molecules and those with labile protecting groups.[2]
-
Expertise & Experience: The key advantage of MALDI-TOF is its ability to generate predominantly singly charged ions ([M+H]+) with minimal in-source fragmentation. This provides a clear and easily interpretable mass spectrum, where the primary peak should correspond to the intact, fully protected peptide. The choice of matrix is a critical experimental parameter; using matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) under optimized conditions can preserve acid-labile groups.[3] While MALDI-TOF is excellent for confirming the molecular weight of the final product, obtaining sequence information via post-source decay (PSD) or tandem TOF (TOF/TOF) can be more challenging and may yield less complete fragmentation compared to ESI-based CID.
-
Trustworthiness: The validation power of MALDI-TOF lies in its gentle nature. A clean spectrum showing a single, dominant peak at the expected mass of the fully protected peptide provides strong evidence of successful incorporation. The absence of significant peaks corresponding to the loss of the Boc group (a mass difference of 100.12 Da) is a key indicator of both successful synthesis and appropriate analytical technique.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of each technique for this specific validation task.
| Feature | LC-MS/MS (ESI) | MALDI-TOF | Rationale & Causality |
| Primary Output | Sequence confirmation (MS/MS), Molecular Weight (MS1) | High-resolution Molecular Weight (MS1) | LC-MS/MS is inherently designed for fragmentation and sequencing, while MALDI-TOF excels at providing a clear picture of the intact molecular ions.[4] |
| Risk of Boc-Group Loss | Moderate to High | Low | The ESI process and common acidic mobile phases are more energetic and can promote in-source fragmentation of the labile Boc group. MALDI is a gentler ionization method.[2] |
| Sensitivity | High (fmol to amol range) | High (fmol to amol range) | Both techniques offer excellent sensitivity, though this can be sample and instrument dependent.[4] |
| Mass Accuracy | Excellent (<5 ppm with Orbitrap/FT-ICR) | Excellent (<5 ppm with reflectron) | High mass accuracy is crucial for confirming the elemental composition and is a strength of modern instruments of both types. |
| Impurity Analysis | Superior | Moderate | The chromatographic separation in LC-MS allows for the resolution and individual analysis of synthesis-related impurities, such as truncated or deletion sequences.[5] |
| Throughput | Lower (due to LC runtime) | Higher (samples are spotted on a plate) | MALDI-TOF is significantly faster for screening multiple samples or fractions.[2] |
| Self-Validation | Observation of characteristic neutral losses in MS/MS can confirm the presence of the Boc group even if it is labile. | A clean spectrum with the intact mass is strong evidence of success. The absence of deprotected species validates both the synthesis and the method. | The validation approach differs: LC-MS/MS uses fragmentation as a tool, while MALDI-TOF relies on the absence of fragmentation. |
Experimental Protocols & Workflows
To provide a practical framework, we will consider a hypothetical target peptide: Ac-Gly-Ala-Val-Lys(Boc, Z)-Leu-NH2 . The successful incorporation of this compound is the critical quality attribute to be verified.
Workflow Overview
The overall process, from synthesis to validation, follows a logical progression. The choice of analytical technique will dictate the specific sample preparation and data interpretation steps.
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- 5. gilson.com [gilson.com]
A Senior Application Scientist's Guide to Boc-D-Lys(Z)-OH: A Comparative Review of Applications in Peptide Synthesis
Introduction: The Strategic Imperative for Protected D-Lysine in Modern Peptide Science
The synthesis of peptides with defined sequences is a fundamental pillar of modern biochemistry, pharmacology, and drug development.[1] The ability to construct these intricate molecules hinges on the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent undesired side reactions and guide the assembly process.[][3] Lysine, with its nucleophilic ε-amino group, is a critical residue for imparting charge, enabling post-translational modifications, and serving as an attachment point for conjugates. However, its dual reactive sites (α-amino and ε-amino groups) necessitate a robust protection strategy to prevent peptide chain branching.[4]
This guide focuses on Boc-D-Lys(Z)-OH , a cornerstone building block in peptide synthesis. We will explore the causality behind its application, particularly within the context of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. A key feature of this reagent is the D-configuration of the lysine residue. The incorporation of D-amino acids is a critical strategy for enhancing the pharmacological properties of peptide therapeutics by increasing their resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[5] This leads to a significantly prolonged circulatory half-life, a crucial factor in drug development.[5]
This document provides an in-depth, objective comparison of this compound with its primary alternative, Fmoc-D-Lys(Boc)-OH, offering researchers, scientists, and drug development professionals the technical insights and supporting data required to make informed decisions for their synthetic campaigns.
The Boc/Bzl Strategy: A Classic Approach with Enduring Relevance
The Boc/Bzl strategy was a foundational method in the early days of solid-phase peptide synthesis.[] It utilizes the acid-labile Boc group for temporary protection of the α-amino (Nα) group and more robust, acid-stable protecting groups for the amino acid side chains, such as the benzyloxycarbonyl (Z or Cbz) group.[][6]
-
Nα-Boc Protection: The Boc group is stable under neutral and basic conditions but is efficiently removed with moderately strong acids, typically trifluoroacetic acid (TFA).[6][7]
-
Nε-Z (Cbz) Protection: The benzyloxycarbonyl group, introduced by Bergmann and Zervas in the 1930s, was a revolutionary discovery that enabled controlled peptide synthesis.[1][8] It is stable to the repetitive TFA treatments used to remove the Boc group but is cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF), or by catalytic hydrogenation (Pd-C/H₂).[9][10] This differential lability is the basis of the strategy.
The repetitive cycle of Boc-SPPS involves the deprotection of the Nα-Boc group with TFA, neutralization of the resulting ammonium salt, and subsequent coupling of the next Boc-protected amino acid.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is essential for its effective use and storage.
| Property | Value | Reference(s) |
| Chemical Name | N-α-tert-Butoxycarbonyl-N-ε-benzyloxycarbonyl-D-lysine | [11] |
| CAS Number | 55878-47-2 | [11][12] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [11] |
| Molecular Weight | 380.44 g/mol | [13] |
| Appearance | White powder | [13] |
| Storage Temperature | -20°C or 2-8°C | [13] |
Core Applications & Mechanistic Advantages
-
Synthesis of Peptidomimetics and Therapeutics: The primary application of this compound is in the synthesis of peptide analogues with enhanced therapeutic potential. The D-lysine confers resistance to proteolysis, extending the molecule's in vivo half-life.[5] This is crucial for developing long-acting peptide drugs, such as hormone agonists/antagonists or antimicrobial peptides.[5][14]
-
Boc Solid-Phase Peptide Synthesis (SPPS): This derivative is specifically designed for Boc-SPPS. The Boc group allows for controlled, stepwise elongation of the peptide chain from the C-terminus to the N-terminus.[6] The Z group on the lysine side chain remains intact during the repetitive TFA deprotection steps, preventing unwanted acylation at the ε-amino position.[4][15]
-
Handling Hydrophobic or Aggregation-Prone Sequences: The Boc/Bzl strategy can offer a distinct advantage over the more common Fmoc/tBu method when synthesizing difficult sequences. The repetitive TFA deprotection steps protonate the newly exposed N-terminal amine. This positive charge can disrupt inter-chain hydrogen bonding that leads to peptide aggregation, thereby improving solubility and coupling efficiency.[6]
Comparative Analysis: this compound vs. The Alternatives
The choice of synthetic strategy is a critical decision point in peptide development. The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[3]
Head-to-Head: Boc/Bzl vs. Fmoc/tBu Strategy for D-Lysine
| Feature | Boc Strategy using this compound | Fmoc Strategy using Fmoc-D-Lys(Boc)-OH | Causality & Field Insights |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | This is the fundamental difference dictating the entire synthetic workflow.[7] |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., 20% Piperidine in DMF) | Fmoc deprotection is milder, avoiding repetitive acidolysis of the peptide-resin linkage.[3][16] |
| Nε-Side Chain Protection | Z (benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | The side-chain protection must be stable to the Nα-deprotection conditions. Z is stable to TFA; Boc is stable to piperidine.[15] |
| Orthogonality | Semi-orthogonal | Fully Orthogonal | In the Fmoc system, the Nα and side-chain groups are removed by completely different mechanisms (base vs. acid).[3] In the Boc system, both are removed by acid, just of different strengths. |
| Final Cleavage | Strong Acid (HF, TFMSA) | Moderate Acid (TFA cocktail) | The need for hazardous HF in the Boc strategy is a significant drawback, requiring specialized equipment.[6][16] The Fmoc strategy's use of TFA is safer and more convenient.[7] |
| Advantages | - Better for hydrophobic/aggregating sequences[6]- Lower cost of some reagents | - Milder conditions[16]- High amenability to automation[7]- Safer final cleavage[7]- Orthogonal side-chain modifications possible | The acidic conditions in Boc-SPPS help maintain peptide protonation, reducing aggregation.[6] The mildness and orthogonality of Fmoc-SPPS have made it the dominant method for routine synthesis.[17] |
| Disadvantages | - Harsh final cleavage (HF)[6]- Potential for acid-catalyzed side reactions- Requires specialized equipment | - Piperidine can cause side reactions (e.g., aspartimide formation)- Aggregation can be more problematic | The choice is often a trade-off between managing aggregation (Boc) and ensuring safety and compatibility with sensitive residues (Fmoc). |
Alternative Side-Chain Protections for Boc-D-Lysine
While Z (Cbz) is a classic choice, other groups are often used for the lysine side chain in modern Boc-SPPS:
-
2-Chlorobenzyloxycarbonyl (2-Cl-Z): This is now the more commonly used derivative for lysine in Boc-SPPS.[15][18] The electron-withdrawing chlorine atom increases the stability of the carbamate group to the repetitive TFA treatments, reducing the risk of premature deprotection and subsequent chain branching.[4] It is still readily cleaved by HF.[18]
-
Fmoc: In some cases, Boc-D-Lys(Fmoc)-OH is used within a Boc-SPPS campaign.[15] This creates a fully orthogonal system, allowing the Fmoc group to be selectively removed on-resin with piperidine to allow for specific modification of the lysine side chain (e.g., biotinylation, fluorescent labeling) before final cleavage.[4]
Experimental Protocols: A Self-Validating System
The following protocols are representative of standard laboratory procedures. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Incorporation of this compound in Boc-SPPS
Objective: To couple this compound to a resin-bound peptide chain.
Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in dichloromethane (DCM, 10 mL per gram of resin).
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 1 minute.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Causality: The initial short treatment removes TFA-labile scavengers from the previous step, while the longer treatment ensures complete removal of the Boc group. Incomplete deprotection leads to deletion sequences.[4]
-
-
Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc-group byproducts. Perform sequential washes with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes, twice.
-
Causality: This step deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent nucleophilic attack during coupling.
-
-
Washing: Wash the resin with DCM (5x) to remove excess DIEA.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal volume of N,N-dimethylformamide (DMF).
-
Add this solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Causality: DIC activates the carboxylic acid of the incoming amino acid. HOBt is an additive that suppresses side reactions (like racemization) and improves coupling efficiency by forming a more reactive HOBt-ester intermediate.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
If the test is positive, repeat the coupling step.
-
Once complete, wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next synthesis cycle.
-
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
Objective: To cleave the completed peptide from the resin and remove the Z side-chain protecting group.
WARNING: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed only by trained personnel in a specialized, HF-rated apparatus and fume hood. Immediate access to calcium gluconate gel is mandatory.
Methodology:
-
Resin Preparation: Dry the fully synthesized peptide-resin thoroughly under high vacuum for several hours.
-
Scavenger Addition: Place the dried resin in the HF-rated reaction vessel. Add a scavenger cocktail (e.g., anisole, 1 mL per gram of resin).
-
Causality: During cleavage, reactive carbocations are generated from the protecting groups (like the benzyl group from Z). Scavengers are nucleophilic species that "trap" these carbocations, preventing them from reacting with and modifying sensitive amino acid residues like tryptophan or methionine.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully condense liquid HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[4]
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.[4]
-
Peptide Precipitation:
-
Wash the remaining residue of resin and crude peptide with cold diethyl ether to precipitate the peptide.[4]
-
Causality: Peptides are generally insoluble in diethyl ether, while many organic impurities and scavengers are soluble, effecting a preliminary purification.
-
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash with additional cold ether and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Conclusion and Strategic Recommendations
This compound remains a highly relevant and powerful building block for specialized applications in peptide synthesis. Its primary strategic advantage lies in the creation of protease-resistant peptides, a critical attribute for the development of therapeutics with enhanced in vivo stability.[5]
The choice between the Boc/Bzl strategy (using this compound or its 2-Cl-Z variant) and the Fmoc/tBu strategy (using Fmoc-D-Lys(Boc)-OH) is dictated by the specific needs of the project:
-
Choose the Boc/Bzl strategy with Boc-D-Lys(Z/2-Cl-Z)-OH when:
-
Synthesizing hydrophobic or aggregation-prone peptide sequences where the repetitive acid washes can improve solubility and yields.[6]
-
Cost is a major driver and the necessary HF cleavage equipment and expertise are available.
-
-
Choose the Fmoc/tBu strategy with Fmoc-D-Lys(Boc)-OH for:
Ultimately, a thorough understanding of the underlying chemistry of these protecting group strategies enables the modern peptide scientist to navigate the complexities of synthesis and select the optimal path to achieving a high-purity product with the desired biological properties.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Ariyoshi, Y., et al. (1988). Enzymatic Approach to the Synthesis of a Lysine-containing Sweet Peptide, TV-Acetyl-L-phenylalanyl-L-lysine. J-Stage. Retrieved from [Link]
-
Canavelli, P., et al. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Canavelli, P., et al. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PMC - PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Lys(Z)-OH. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of oligomeric L-lysine peptides by the solid-phase method. Retrieved from [Link]
-
AAPPTEC. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]
-
PubChem. (n.d.). Boc-D-Lys-OH. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
SpringerLink. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). This compound [55878-47-2]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Retrieved from [Link]
-
RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
P3 BioSystems. (n.d.). This compound. Retrieved from [Link]
-
PeptaNova. (n.d.). Boc-D-Lys(Cl-Z)-OH. Retrieved from [Link]
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A Comparative Guide to Peptide Synthesis: Case Studies of Boc-D-Lys(Z)-OH
For researchers navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a foundational decision that dictates the entire workflow, from resin selection to final cleavage. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the workhorse of modern peptide synthesis due to its mild conditions, the tert-butyloxycarbonyl (Boc) strategy remains a powerful and indispensable tool, particularly for challenging sequences. This guide provides an in-depth analysis of synthesizing peptides containing Boc-D-Lys(Z)-OH, a key building block for incorporating D-lysine to enhance proteolytic stability. We will objectively compare its performance with the analogous Fmoc-based approach, supported by mechanistic insights and detailed experimental protocols.
The Strategic Role of this compound in Peptide Synthesis
Lysine, with its primary amine on the side chain (ε-amine), is a frequent site for branching, labeling, or post-translational modifications. Protecting this reactive group is non-negotiable. In the context of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the choice of side-chain protection must be orthogonal to the temporary Nα-Boc group. The Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups must remain intact until the final step.[1]
This is where the benzyloxycarbonyl (Z) group, and its more acid-stable variant, 2-chlorobenzyloxycarbonyl (2-Cl-Z), excel.[2][3] They are stable to repeated TFA treatments but are efficiently removed during the final, harsh acidolytic cleavage with anhydrous hydrofluoric acid (HF).[4][5] The incorporation of a D-enantiomer, D-lysine, is a well-established strategy to increase the peptide's resistance to enzymatic degradation by proteases, significantly prolonging its in-vivo half-life, a critical attribute for therapeutic peptides.[6]
Comparative Analysis: Boc/Bzl vs. Fmoc/tBu Strategies for D-Lysine Incorporation
The fundamental difference between the two dominant SPPS strategies lies in the lability of the Nα-protecting group. This choice cascades through all subsequent decisions, including side-chain protection and cleavage conditions.
| Feature | Boc Strategy with this compound | Fmoc Strategy with Fmoc-D-Lys(Boc)-OH |
| Nα-Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM.[7] | 20-40% Piperidine in DMF.[1] |
| Chemistry | Acid-labile Nα-group. Repetitive acid treatment. | Base-labile Nα-group. Repetitive base treatment. |
| Lysine Side-Chain PG | Benzyloxycarbonyl (Z) or 2-Chloro-Z (2-Cl-Z).[3] | tert-Butyloxycarbonyl (Boc).[8] |
| Side-Chain Stability | Z-group is stable to TFA, requires strong acid (HF) for removal.[3] | Boc-group is stable to piperidine, requires moderate acid (TFA) for removal.[8] |
| Final Cleavage | Anhydrous Hydrofluoric Acid (HF) or TFMSA. Requires specialized equipment and stringent safety protocols.[4][5] | Trifluoroacetic Acid (TFA) with scavengers (e.g., Reagent K). Standard laboratory procedure. |
| Key Advantages | Superior for synthesizing hydrophobic peptides or sequences prone to aggregation, as repetitive acid washes disrupt secondary structures.[1][9] | Milder overall conditions, avoiding hazardous HF. High amenability to automation and broad compatibility with acid-sensitive residues.[][] |
| Common Side Reactions | Incomplete Boc deprotection (deletion), alkylation from carbocations during HF cleavage (requires scavengers), potential for N-O shift.[7][12] | Aspartimide formation, diketopiperazine formation at the dipeptide stage, premature removal of some acid-labile side-chain PGs.[13] |
Experimental Workflows & Methodologies
A successful synthesis relies on a validated, step-by-step protocol. Below, we detail the workflows for both Boc and Fmoc strategies to synthesize a model peptide, (D-Lys)-Peptide-NH₂, illustrating the practical differences.
Diagram: Boc-SPPS Cyclical Workflow
The Boc-SPPS process is a cycle of deprotection, neutralization, and coupling. The repetitive acid treatment is a defining feature of this strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Z-Lys(Boc)-OH | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Supplier & Quality Comparison of Boc-D-Lys(Z)-OH for Peptide Synthesis
Abstract
Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH) is a critical starting material in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The purity and characterization of this raw material directly influence the efficiency of solid-phase peptide synthesis (SPPS), the impurity profile of the crude peptide, and the overall success of a research or development campaign.[][2] This guide provides a comprehensive framework for comparing suppliers and establishing a robust in-house quality control (QC) workflow for this compound. We will delve into the key quality attributes, provide detailed analytical protocols, and offer a logical framework for making informed procurement decisions.
The Criticality of Raw Material Quality in Peptide Synthesis
In SPPS, the process is a repetitive sequence of coupling and deprotection steps.[3] Impurities present in the amino acid building blocks are not just passive contaminants; they can actively participate in side reactions, leading to a cascade of undesirable outcomes.[4] Even seemingly minor impurities can result in deletion sequences, truncated peptides, or peptides with difficult-to-remove, structurally similar impurities, complicating downstream purification and potentially compromising the biological activity and safety of the final product.[2][5] A study published in the Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry demonstrated that purifying Fmoc-amino acids before synthesis led to a >15% increase in the final crude peptide purity, underscoring the direct impact of starting material quality.[4]
Therefore, selecting a supplier is not merely a transactional decision but a critical first step in risk mitigation for the entire synthesis project. A low-cost, poorly characterized raw material can lead to significantly higher costs downstream due to failed syntheses, complex purifications, and lost time.
A Framework for Supplier Evaluation
A robust evaluation of potential suppliers for this compound should be a two-stage process: initial paper-based screening followed by rigorous in-house analytical validation.
Caption: Supplier Evaluation Workflow.
Key Quality Attributes for Comparison
When comparing Certificates of Analysis (CoA) from different suppliers, focus on these critical parameters. Below is a hypothetical comparison table illustrating the type of data you should be looking for.
| Parameter | Supplier A (Premium Research Grade) | Supplier B (Standard Grade) | Supplier C (Bulk/Value) | Justification & Importance |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% | Primary indicator of chemical purity. Higher purity minimizes the introduction of synthesis-related impurities.[3] |
| Enantiomeric Purity | ≥ 99.8% D-isomer | ≥ 99.5% D-isomer | Specification Not Listed | Crucial for biological activity. The presence of the L-isomer can lead to diastereomeric peptide impurities that are difficult to separate and may have different pharmacological profiles.[6][7] |
| Identity (¹H-NMR) | Conforms to Structure | Conforms to Structure | Conforms | Confirms the chemical structure and can reveal organic impurities not visible by HPLC. |
| Optical Rotation | +8.0° to +12.0° (c=2, DMF) | +8.5° to +11.5° (c=2, DMF) | Specification Not Listed | A classic, bulk property measurement that provides an initial check on enantiomeric integrity. |
| Residual Solvents | Dioxane < 100 ppm; Ethyl Acetate < 500 ppm | Meets ICH Q3C Limits | Specification Not Listed | Solvents can interfere with synthesis reactions. Dioxane is a common solvent in the synthesis of the Z-protecting group and should be strictly controlled. Adherence to ICH Q3C guidelines is a minimum requirement.[8][9] |
| Water Content (KF) | ≤ 0.5% | ≤ 1.0% | Specification Not Listed | Water can hydrolyze activated amino acids, reducing coupling efficiency. |
| CoA Completeness | Provides spectra (HPLC, NMR) with CoA | Provides numerical data only | Provides numerical data only | A supplier that provides full analytical data demonstrates transparency and confidence in their product quality. |
In-House Validation: Trust but Verify
The supplier's CoA provides a baseline, but in-house verification is a mandatory step in a regulated or quality-driven environment. Upon receiving a new batch of this compound, the following validated methods should be employed.
Protocol 1: HPLC-UV for Chemical Purity Assessment
This method provides a quantitative measure of the main compound and any related chemical impurities.
-
Objective: To quantitatively determine the purity of this compound by reverse-phase HPLC.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
-
Acceptance Criteria: Purity ≥ 99.0% by area percent. No single impurity > 0.5%.
Causality: A gradient method is chosen to ensure the elution of both polar and non-polar potential impurities. Detection at 214 nm is for the peptide backbone amide bonds that might form impurities, while 254 nm is excellent for detecting the aromatic Z-group.
Protocol 2: ¹H-NMR for Identity and Impurity Profiling
NMR serves as an unambiguous identity test and can detect impurities that may co-elute with the main peak in HPLC.
-
Objective: To confirm the chemical structure of this compound and identify any organic impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Procedure: Prepare a ~5-10 mg/mL solution. Acquire a standard proton spectrum.
-
Expected Chemical Shifts (approximate, in DMSO-d₆):
-
~7.35 ppm (m, 5H, Ar-H of Z group)
-
~5.05 ppm (s, 2H, -CH₂- of Z group)
-
~3.90 ppm (m, 1H, α-CH)
-
~2.90 ppm (m, 2H, ε-CH₂)
-
~1.2-1.7 ppm (m, 6H, β,γ,δ-CH₂)
-
~1.40 ppm (s, 9H, Boc group)
-
-
Acceptance Criteria: The spectrum must be consistent with the known structure of this compound.[10] Any unassigned peaks should be investigated and should not represent more than 0.5% by integration. Pay close attention to the aromatic region for signs of incomplete removal of benzyl-containing reagents and the aliphatic region for residual solvents.
Protocol 3: Chiral HPLC for Enantiomeric Purity
This is the most critical test to ensure the stereochemical integrity of the amino acid.
-
Objective: To determine the enantiomeric excess (e.e.) of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: A protein-based or macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as one based on teicoplanin, is often effective for protected amino acids.[11][12]
-
Mobile Phase (Isocratic): A mixture of Hexane/Isopropanol/TFA or a polar organic mobile phase (e.g., Methanol/Acetonitrile with acidic/basic modifiers). Method development is often required. A typical starting point could be 90:10 Hexane:IPA with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Acceptance Criteria: D-isomer ≥ 99.8%. L-isomer ≤ 0.2%.
Causality: Direct chiral separation on a CSP is preferred over derivatization methods to avoid introducing analytical artifacts.[11][13] The presence of even small amounts of the L-isomer (the undesired enantiomer in this case) can lead to diastereomeric peptide impurities that are notoriously difficult to purify at the final peptide stage.[6]
Decision-Making & Final Recommendation
The final decision should integrate the supplier's specifications, price, and, most importantly, the in-house validation data.
Caption: In-House QC Decision Workflow.
-
For early-stage research: A supplier like Supplier B might offer a good balance of quality and cost, provided in-house validation confirms their CoA data.
-
For GMP or late-stage development: The higher cost of Supplier A is justified by their superior specifications, comprehensive data, and lower risk profile. The stringent control over enantiomeric purity and residual solvents is paramount.
-
Supplier C should be avoided for any application where the final peptide's quality is critical, as the lack of key specifications presents an unacceptable risk of synthesis failure or the generation of complex impurity profiles.
By implementing this structured approach to supplier selection and quality verification, research and development teams can ensure the reliability of their peptide synthesis campaigns, leading to more robust scientific outcomes and a smoother path toward clinical development.
References
-
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
gmp-compliance.org. ICH Q3C(R9) Impurities: Guideline for residual solvents. [Link]
-
Gyros Protein Technologies. Ensuring Purity and Yield: The Importance of Protected Amino Acids in Peptide Synthesis. [Link]
-
PeptaNova. Boc-D-Lys(Cl-Z)-OH. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Aapptec Peptides. This compound [55878-47-2]. [Link]
-
Taylor & Francis Online. Chiral HPLC Separation of Protected Amino Acids. [Link]
-
Anaspec. Boc-Lys-OH - 5 g. [Link]
-
Veeprho. The Role of Impurity Profiling in Therapeutic Peptides. [Link]
-
MDPI. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Link]
-
Aapptec Peptides. Z-Lys(Boc)(iPr)-OH DCHA. [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
ResearchGate. Chiral separations for D-amino acid analysis in biological samples. [Link]
-
CEM Corporation. Fmoc-Lys(Boc)-OH. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem - NIH. Z- D -Lys(Boc)-OH. [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. ajpamc.com [ajpamc.com]
- 5. veeprho.com [veeprho.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of Boc-D-Lys(Z)-OH: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of Boc-D-Lys(Z)-OH, a key building block in peptide synthesis. By understanding the "why" behind each safety measure, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Hazards of this compound
While not classified as a hazardous substance under all regulations, this compound and its derivatives warrant careful handling due to their potential to cause irritation.[1][2] The primary hazards are associated with skin and eye contact, as well as inhalation of the powdered form.[1][2] Some sources indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a proactive approach to personal protection is essential.
Core Principles of Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the essential PPE for handling this compound, with a detailed explanation of the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes and airborne particles.[3] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
Procedural Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and utilizing the correct PPE when working with this compound.
Caption: Decision workflow for selecting and using PPE for this compound.
Step-by-Step Operational Plan for Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures a safe working environment.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area.[1] For handling larger quantities of the powder or when there is a risk of aerosolization, a fume hood is recommended.
2. Donning Personal Protective Equipment:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Gloves: Don nitrile or latex gloves, ensuring they are free of tears or holes. Check for proper fit.
-
Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved N95 respirator should be worn. Ensure a proper fit test has been conducted.
3. Chemical Handling:
-
Avoid creating dust when handling the solid form.[1]
-
Use a spatula or other appropriate tool to transfer the chemical.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
5. Doffing Personal Protective Equipment:
-
Remove PPE in an order that minimizes the risk of cross-contamination. A common practice is to remove gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance. While Boc-D-Lys-OH is not classified as a hazardous substance, it is imperative to follow established protocols for chemical waste management.[3]
Solid Waste:
-
Segregation: Collect unused, expired, or waste solid this compound in a designated and clearly labeled waste container for non-hazardous solid chemical waste.[3] Do not mix with hazardous waste streams.[3]
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated paper towels, and gloves, should also be placed in the same designated solid chemical waste container.[3]
-
Labeling and Storage: The waste container must be clearly and accurately labeled with the full chemical name: "this compound".[3] Keep the container closed when not in use and store it in a designated waste accumulation area.[3]
Liquid Waste (Solutions):
-
Identification: The disposal method for a solution containing this compound is determined by the hazards of the solvent.[3]
-
Segregation: Dispose of the solution in the appropriate liquid waste container corresponding to the specific solvent used.[3]
-
Labeling and Storage: Label the liquid waste container with the full chemical names of all components, including the solvent and "this compound".[3] Store the container in a designated liquid waste accumulation area.[3]
Final Disposal:
-
Always follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
